APX2039
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H15FN4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[3-[[4-[(6-fluoro-2-pyridinyl)oxy]phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23) |
InChI Key |
HSPXTNVHQPVEGF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
APX2039: A Technical Deep Dive into the Inhibition of Fungal Gwt1 and the Disruption of the Glycosylphosphatidylinositol (GPI) Anchor Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APX2039 is a novel, orally bioavailable antifungal agent that targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. As a prodrug of the active moiety APX2096, this compound demonstrates potent and broad-spectrum antifungal activity, particularly against pathogenic fungi such as Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis. By inhibiting Gwt1, this compound disrupts the synthesis of GPI anchors, which are essential for the proper localization and function of a wide array of cell wall mannoproteins. This disruption leads to compromised cell wall integrity, impaired fungal growth, and ultimately, fungal cell death. Preclinical studies in both murine and rabbit models of cryptococcal meningitis have demonstrated the potent efficacy of this compound in reducing fungal burden in the central nervous system, often exceeding the activity of standard-of-care agents. This technical guide provides an in-depth overview of the this compound Gwt1 enzyme inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway and the Role of Gwt1
The GPI anchor biosynthesis pathway is a conserved and essential process in eukaryotes, responsible for attaching a diverse range of proteins to the cell membrane. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, adhesion to host cells, and overall pathogenesis. The pathway involves a series of enzymatic steps that occur in the endoplasmic reticulum (ER).
Gwt1 is an inositol (B14025) acyltransferase that catalyzes a critical early step in the GPI anchor biosynthesis pathway on the luminal side of the ER.[1][2] This enzyme is responsible for the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key intermediate in the pathway.[1][2] The inhibition of Gwt1 by this compound's active metabolite blocks the formation of acylated GlcN-PI, leading to a cascade of downstream effects that are detrimental to the fungal cell.[2]
The following diagram illustrates the initial steps of the GPI anchor biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: The GPI anchor biosynthesis pathway and the inhibitory action of this compound on the Gwt1 enzyme.
Quantitative Data on this compound Activity
In Vitro Susceptibility
This compound exhibits potent in vitro activity against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 0.008 | [3] |
| Cryptococcus neoformans | (Fluconazole-susceptible strains) | 0.004 - 0.031 | [4] |
| Cryptococcus gattii | (Fluconazole-susceptible strains) | 0.004 - 0.031 | [4] |
| Cryptococcus neoformans | (Fluconazole-nonsusceptible/resistant strains) | 0.004 - 0.031 | [4] |
| Cryptococcus gattii | (Fluconazole-nonsusceptible/resistant strains) | 0.004 - 0.031 | [4] |
| Candida albicans | 0.004 - 0.25 | [4] | |
| Aspergillus fumigatus | 0.004 - 0.25 | [4] |
In Vivo Efficacy in Animal Models of Cryptococcal Meningitis
The efficacy of this compound has been demonstrated in both mouse and rabbit models of cryptococcal meningitis.
Table 2.1: Efficacy of this compound in a Mouse Model of Cryptococcal Meningitis [5]
| Treatment Group | Mean Fungal Burden (log10 CFU/g) in Brain |
| Control | 7.97 |
| Fluconazole (B54011) | 4.64 |
| Amphotericin B | 7.16 |
| This compound | 1.44 |
Table 2.2: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis [5][6]
| Parameter | This compound (50 mg/kg PO BID) | Amphotericin B (1 mg/kg IV QD) | Fluconazole (80 mg/kg PO QD) | Control |
| Reduction in Brain CFU/g tissue (log10) vs Control (Day 14) | > 6 | 3.4 | 1.8 | - |
| CSF Sterilization | By Day 10 | Not achieved | Not achieved | Not achieved |
| Effective Fungicidal Activity (EFA) in CSF (log10 CFU/mL/day) | -0.66 | -0.33 | - | - |
Pharmacokinetic Parameters
A total drug exposure, as measured by the area under the concentration-time curve from 0 to 24 hours (AUC0-24), of 25 to 50 mg·h/L of this compound resulted in near-maximal antifungal activity in a rabbit model of cryptococcal meningitis.[5]
Experimental Protocols
In Vitro Gwt1 Acylation Inhibition Assay
A detailed protocol for a Gwt1 inhibition assay can be adapted from published methods.[2][7] The general workflow is as follows:
Caption: A generalized workflow for an in vitro Gwt1 acylation inhibition assay.
Key Components of the Assay:
-
Enzyme Source: Membrane preparations from Saccharomyces cerevisiae or other relevant fungal species overexpressing Gwt1.
-
Substrates: UDP-[3H]GlcNAc (or another radiolabeled precursor) to track the formation of GPI intermediates, along with ATP and Coenzyme A.
-
Inhibitor: this compound (active form) or other test compounds at varying concentrations.
-
Detection Method: Thin Layer Chromatography (TLC) to separate the lipid products, followed by autoradiography to visualize the radiolabeled acylated GlcN-PI. The intensity of the product band is inversely proportional to the inhibitory activity of the compound.
In Vivo Rabbit Model of Cryptococcal Meningitis
The efficacy of this compound has been extensively studied in a rabbit model of cryptococcal meningitis.[6]
Experimental Design:
-
Animal Model: Male New Zealand White rabbits are used.
-
Immunosuppression: Rabbits are immunosuppressed with cortisone (B1669442) acetate (B1210297) to establish a robust infection.
-
Inoculation: A clinical isolate of Cryptococcus neoformans (e.g., H99) is directly inoculated into the cisterna magna.
-
Treatment: Treatment with this compound (e.g., 50 mg/kg, orally, twice daily), a comparator drug (e.g., fluconazole or amphotericin B), or a vehicle control is initiated at a specified time post-infection (e.g., Day 2).
-
Monitoring: Cerebrospinal fluid (CSF) is collected at multiple time points (e.g., Days 2, 7, 10, and 14) to assess the fungal burden (colony-forming units per mL, CFU/mL).
-
Endpoint Analysis: At the end of the study (e.g., Day 14), animals are euthanized, and brain tissue is harvested to determine the final fungal burden (CFU/g of tissue).
Caption: Experimental workflow for the rabbit model of cryptococcal meningitis.
Clinical Development of Gwt1 Inhibitors
While clinical trial data for this compound is not yet widely published, a related Gwt1 inhibitor, fosmanogepix (B605549) (a prodrug of manogepix), has undergone clinical evaluation. A Phase 2 proof-of-concept trial of fosmanogepix for the treatment of candidemia demonstrated promising results.[8][9]
Key Findings from the Fosmanogepix Phase 2 Trial in Candidemia: [8][9]
-
Treatment Success Rate: 80% in the modified intent-to-treat population at the end of study treatment.
-
30-Day Survival Rate: 85%.
-
Safety and Tolerability: The drug was well-tolerated with no treatment-related serious adverse events or discontinuations.
-
Oral Bioavailability: The study design allowed for a switch from intravenous to oral administration, highlighting the potential for a seamless transition in clinical practice.
These findings for a mechanistically similar compound underscore the clinical potential of targeting the fungal Gwt1 enzyme for the treatment of invasive fungal infections.
Conclusion
This compound represents a promising new class of antifungal agents with a novel mechanism of action targeting the essential fungal enzyme Gwt1. Its potent in vitro and in vivo activity, particularly against the challenging pathogen Cryptococcus neoformans, positions it as a valuable candidate for further development in the fight against invasive fungal diseases. The detailed understanding of its inhibitory pathway, supported by robust preclinical data, provides a strong foundation for its continued investigation and potential translation to clinical use. The information presented in this technical guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's core attributes and its potential to address unmet medical needs in the field of infectious diseases.
References
- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. researchgate.net [researchgate.net]
APX2039: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is an orally active small molecule inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. By targeting this essential fungal process, this compound exhibits potent antifungal activity, particularly against pathogenic fungi such as Cryptococcus neoformans and Cryptococcus gattii. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and mechanism of action of this compound. Detailed experimental protocols for in vivo efficacy studies and a schematic of the targeted signaling pathway are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a novel antifungal agent with the molecular formula C20H15FN4O2 and a molecular weight of 362.36 g/mol .[1] The chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
A 2D representation of the chemical structure of this compound is not publicly available in the searched resources.
SMILES Notation: Nc1ncccc1-c1cc(Cc2ccc(Oc3cccc(F)n3)cc2)no1
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H15FN4O2 | [1] |
| Molecular Weight | 362.36 g/mol | [1] |
| CAS Number | 2342606-49-7 | |
| Appearance | White solid | |
| Solubility | In DMSO: 55 mg/mL (151.78 mM) | [1] |
| Predicted LogP | Data not available | |
| Predicted pKa | Data not available | |
| Melting Point | Data not available | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme. Gwt1 is an inositol (B14025) acyltransferase that catalyzes an essential early step in the biosynthesis of GPI anchors.[2] GPI anchors are complex glycolipids that serve to attach a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.
The inhibition of Gwt1 by this compound disrupts the GPI anchor biosynthesis pathway, leading to a depletion of GPI-anchored proteins on the fungal cell surface. This, in turn, compromises the structural integrity of the cell wall, ultimately resulting in fungal cell death.
Pharmacokinetics and In Vivo Efficacy
This compound is an orally active prodrug. While specific details about its absorption, distribution, metabolism, and excretion (ADME) are not fully available in the public domain, in vivo studies have demonstrated its efficacy in animal models of cryptococcal meningitis.
Table 2: Summary of In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Parameter | This compound | Fluconazole (B54011) (FLU) | Amphotericin B (AMB) | Vehicle Control | Source |
| Dosage | 50 mg/kg PO (BID) | 80 mg/kg PO (QD) | 1 mg/kg IV (QD) | - | [2] |
| Reduction in CSF CFU (log10 CFU/mL) | Sterilization by Day 10 | Statistically significant reduction vs. control | Statistically significant reduction vs. control | - | [2] |
| Reduction in Brain CFU (log10 CFU/g tissue) at Day 14 | > 6 | 1.8 | 3.4 | - | [2] |
Experimental Protocols
In Vivo Rabbit Model of Cryptococcal Meningitis
This protocol outlines the methodology for evaluating the efficacy of this compound in a rabbit model of cryptococcal meningitis.[2]
Materials:
-
Male New Zealand White rabbits
-
Cryptococcus neoformans H99 strain
-
This compound
-
Fluconazole
-
Amphotericin B deoxycholate
-
Vehicle control
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Immunosuppression: Rabbits are immunosuppressed with cortisone acetate at a dose of 7.5 mg/kg (intramuscularly) starting on Day -1 relative to inoculation and administered daily throughout the 14-day experimental period.
-
Inoculation: On Day 0, rabbits are inoculated with C. neoformans H99 (1.4 × 10^6 CFU) directly into the cisterna magna.
-
Treatment Initiation: Treatment is initiated on Day 2 post-infection and continues through Day 14.
-
Group 1: 50 mg/kg this compound administered orally (PO) twice daily (BID).
-
Group 2: 80 mg/kg fluconazole administered PO once daily (QD).
-
Group 3: 1 mg/kg amphotericin B deoxycholate administered intravenously (IV) QD.
-
Group 4: Vehicle control.
-
-
Cerebrospinal Fluid (CSF) Collection: CSF is collected via an intracisternal tap on Days 2, 7, 10, and 14 post-infection for the assessment of fungal burden.
-
Euthanasia and Tissue Collection: Animals are euthanized on Day 14, and brain tissue is collected for the assessment of fungal burden.
-
Fungal Burden Assessment (CFU Enumeration):
-
CSF samples are serially diluted in sterile saline and plated on SDA plates.
-
Brain tissue is weighed and homogenized in sterile saline.
-
The homogenates are serially diluted and plated on SDA plates.
-
Plates are incubated, and colony-forming units (CFU) are counted to determine the fungal burden per mL of CSF or per gram of brain tissue.
-
Protocol for CFU Enumeration from Tissue Homogenates
This protocol provides a generalized method for determining the fungal burden in tissue samples.[3][4]
Materials:
-
Aseptically removed tissue (e.g., brain, lung)
-
Sterile saline
-
Sterile homogenizer or tissue grinder
-
Sterile dilution tubes
-
SDA plates
-
Incubator
Procedure:
-
Tissue Preparation: Aseptically remove the organ of interest. Weigh a portion of the organ.
-
Homogenization: Homogenize the weighed tissue in a known volume of sterile saline (e.g., 1 mL).
-
Serial Dilution: Perform a series of 10-fold dilutions of the tissue homogenate in sterile saline.
-
Plating: Plate a known volume (e.g., 100 µL) of each dilution onto SDA plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 2-3 days, or until colonies are visible.
-
Colony Counting: Count the number of colonies on the plate that has a countable number of colonies (typically 30-300 colonies).
-
Calculation: Calculate the CFU per gram of tissue using the following formula: CFU/g = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in g)
Conclusion
This compound is a promising orally active antifungal agent that targets a crucial and conserved pathway in fungi. Its potent in vitro and in vivo activity against pathogenic Cryptococcus species highlights its potential as a novel therapeutic for the treatment of cryptococcal meningitis. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working on the advancement of new antifungal therapies. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its clinical efficacy.
References
- 1. This compound | Antifungal | TargetMol [targetmol.com]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Conversion of Prodrug APX2039 to its Active Moiety APX2096
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX2039 is a novel, orally bioavailable antifungal agent belonging to the "gepix" class of drugs. It is the active pharmaceutical ingredient that targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. To enhance its pharmaceutical properties, this compound is administered as a prodrug, APX2096. This guide provides a detailed technical overview of the conversion of the N-phosphonooxymethylene prodrug APX2096 to its active form, this compound, its mechanism of action, and relevant preclinical data.
Prodrug Conversion: APX2096 to this compound
The conversion of the prodrug APX2096 to the active drug this compound is a critical step for its antifungal activity. Based on the well-characterized biotransformation of analogous N-phosphonooxymethylene prodrugs such as fosmanogepix, the conversion of APX2096 is presumed to be mediated by systemic phosphatases, particularly alkaline phosphatase (ALP).
This enzymatic cleavage of the phosphate (B84403) group is a common strategy to improve the solubility and oral bioavailability of a parent drug. The process is believed to occur systemically, releasing the active moiety, this compound, which can then distribute to the site of infection.
Proposed Conversion Mechanism
Mechanism of Action of this compound
Once converted, this compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme. This enzyme plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are essential for attaching a wide variety of proteins to the cell surface of fungi.
By inhibiting Gwt1, this compound disrupts the synthesis of GPI anchors, leading to a loss of GPI-anchored proteins from the fungal cell wall. This compromises cell wall integrity, leading to fungal cell death.
Signaling Pathway of this compound
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies involving APX2096 and this compound.
Table 1: In Vivo Efficacy of APX2096 in a Murine Model of Cryptococcal Meningitis
| Treatment Group (Dose) | Mean Fungal Burden in Brain (log10 CFU/g) | Mean Fungal Burden in Lung (log10 CFU/g) |
| Vehicle Control | 7.97 | 5.95 |
| APX2096 (60 mg/kg) | 1.44 | 1.50 |
| Amphotericin B (3 mg/kg) | 7.16 | 4.59 |
| Fluconazole (150 mg/kg) | 4.64 | 3.56 |
Data from a delayed-treatment murine model of disseminated cryptococcal disease.[1]
Table 2: Pharmacokinetic Parameters of this compound in a Rabbit Model of Cryptococcal Meningitis
| Parameter | Value |
| Effective Fungicidal Activity (EFA) | -0.66 log10 CFU/mL/day |
| AUC0–24 for near-maximal activity | 25 to 50 mg·h/L |
Data obtained after oral administration of this compound at 50 mg/kg twice daily.[1][2]
Experimental Protocols
While specific protocols for the in vitro conversion of APX2096 to this compound are not publicly available, a general methodology for assessing phosphatase-mediated prodrug conversion can be outlined.
General Protocol for In Vitro Prodrug Conversion Assay
Conclusion
APX2096 is an N-phosphonooxymethylene prodrug of the potent Gwt1 inhibitor, this compound. Its conversion to the active form is likely mediated by systemic phosphatases. Preclinical studies have demonstrated the significant in vivo efficacy of this compound in treating cryptococcal meningitis. The favorable pharmacokinetic profile and novel mechanism of action make this compound a promising candidate for further clinical development in the treatment of invasive fungal infections. Further studies are warranted to fully elucidate the specific enzymes and kinetics involved in the prodrug conversion.
References
APX2039: A Technical Whitepaper on a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel, orally active antifungal agent belonging to the gepix class of Gwt1 inhibitors. It targets the fungal-specific enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, crucial components for the localization of proteins to the fungal cell wall. By inhibiting this pathway, this compound disrupts fungal cell wall integrity, leading to potent antifungal activity. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to this compound, designed for professionals in the field of mycology and drug development.
Introduction
Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents with unique mechanisms of action. This compound has emerged as a promising candidate, demonstrating potent activity against a range of pathogenic fungi, most notably Cryptococcus neoformans and Cryptococcus gattii, the causative agents of cryptococcal meningitis. This life-threatening infection of the central nervous system carries high rates of morbidity and mortality. This compound, the second member of the gepix class of Gwt1 inhibitors, offers a potential new therapeutic option.[1][2][3]
Discovery and Synthesis
This compound was identified as a potent inhibitor of the fungal Gwt1 enzyme. While a detailed, publicly available synthesis protocol for this compound is not available, it is described as a close analog of manogepix (APX001A). The synthesis of related N-phosphonooxymethyl prodrugs has been documented, suggesting a similar synthetic strategy for this compound.
Mechanism of Action: Targeting Fungal Gwt1
This compound exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[4] Gwt1 is a highly conserved inositol (B14025) acylase in fungi that catalyzes an early and essential step in the biosynthesis of GPI anchors.[4] These GPI anchors are critical for attaching a wide array of proteins to the fungal cell wall, which are vital for cell wall integrity, morphogenesis, and virulence.
By inhibiting Gwt1, this compound prevents the proper localization of these GPI-anchored proteins, leading to a compromised cell wall structure and ultimately, fungal cell death.[4] This mechanism of action is specific to fungi, as the human homolog of Gwt1 is significantly different, suggesting a favorable safety profile for this compound.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of the Gwt1 enzyme in the GPI anchor biosynthesis pathway.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens. Its activity is particularly noteworthy against Cryptococcus species.
| Fungal Species | Strain | MIC (µg/mL) |
| Cryptococcus neoformans | H99 | 0.008 |
| Cryptococcus gattii | Various | 0.004 - 0.031 |
| Candida albicans | 1 to 8-fold higher than manogepix | |
| Aspergillus fumigatus | 1 to 8-fold higher than manogepix | |
| MIC values for C. albicans and A. fumigatus are presented relative to manogepix as specific values were not consistently reported in the reviewed literature. |
Preclinical In Vivo Efficacy
The efficacy of this compound has been evaluated in murine and rabbit models of cryptococcal meningitis, demonstrating significant reductions in fungal burden in the central nervous system and other tissues.
Mouse Model of Cryptococcal Meningitis
In a mouse model of disseminated cryptococcosis, oral administration of this compound resulted in a significant reduction in fungal burden in both the brain and lungs compared to control and other antifungal agents.[2]
| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lungs |
| Vehicle Control | 7.97 | 5.95 |
| Fluconazole (B54011) | 4.64 | 3.56 |
| Amphotericin B | 7.16 | 4.59 |
| This compound | 1.44 | 1.50 |
Rabbit Model of Cryptococcal Meningitis
In a rabbit model of cryptococcal meningitis, oral this compound demonstrated rapid and potent fungicidal activity, leading to a significant reduction in the fungal burden in the cerebrospinal fluid (CSF).[2][4]
| Treatment Group | Dosage | Mean Change in CSF Fungal Burden (log10 CFU/mL) | Effective Fungicidal Activity (log10 CFU/mL/day) |
| Vehicle Control | - | +0.07 (at day 14) | Not Applicable |
| This compound | 50 mg/kg BID | -4.6 ± 0.44 (within 8 days) | -0.66 |
| This compound | 75 mg/kg QD | -2.7 ± 2.06 (by day 14) | Not Reported |
| This compound | 50 mg/kg QD | -0.72 ± 1.37 (by day 14) | Not Reported |
| This compound | 25 mg/kg QD | Not effective | Not Applicable |
| Fosmanogepix (B605549) | 100 mg/kg BID | -0.34 ± 0.86 | Not Reported |
| Amphotericin B | Not Specified | Not Reported | -0.33 |
| Fluconazole | Not Specified | Not Reported | -0.19 |
Notably, a total drug exposure (AUC0-24) of 25 to 50 mg·h/L of this compound resulted in near-maximal antifungal activity in the rabbit model.[2]
Experimental Protocols
Gwt1 Enzyme Inhibition Assay
A specific, detailed protocol for a Gwt1 inhibition assay with this compound is not publicly available. However, based on published literature on Gwt1 inhibitors, a general protocol can be outlined. This assay typically involves incubating a membrane fraction expressing the Gwt1 protein with a labeled GPI precursor (e.g., radiolabeled) and a donor substrate in the presence and absence of the test compound. The inhibition of the formation of the acylated GPI product is then measured.
Caption: A generalized workflow for an in vitro Gwt1 enzyme inhibition assay.
Rabbit Model of Cryptococcal Meningitis
The following protocol is a summary of the methodology used in preclinical studies of this compound.[4]
-
Animal Model: Male New Zealand White rabbits.
-
Immunosuppression: Daily administration of hydrocortisone (B1673445) acetate (B1210297) to render the animals susceptible to infection.
-
Inoculation: Direct inoculation of Cryptococcus neoformans (e.g., strain H99) into the cisterna magna.
-
Treatment Initiation: Treatment is typically initiated 2 days post-infection.
-
Drug Administration: this compound is administered orally (PO), typically once or twice daily (QD or BID). Comparator drugs like fluconazole (PO) and amphotericin B (intravenously) are used as controls.
-
Monitoring: Cerebrospinal fluid (CSF) is collected at various time points (e.g., days 2, 7, 10, and 14) to quantify the fungal burden (colony-forming units, CFU/mL).
-
Endpoint: At the end of the study, brain tissue is often harvested to determine the fungal burden.
Caption: Experimental workflow for the rabbit model of cryptococcal meningitis.
Pharmacokinetics
Pharmacokinetic data from the rabbit model indicates that this compound achieves good penetration into the central nervous system.[2] Levels of this compound in the CSF were found to be well above the minimum inhibitory concentration (MIC) for C. neoformans at effective doses.[1] The total drug exposure (AUC) was identified as a key pharmacodynamic driver of its antifungal activity.[2]
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically for this compound. A related compound, fosmanogepix (the prodrug of manogepix), is currently in clinical development for the treatment of various invasive fungal infections.[1] The potent preclinical activity of this compound, particularly in models of cryptococcal meningitis, strongly supports its further evaluation in clinical settings.[2]
Conclusion
This compound is a promising new antifungal agent with a novel mechanism of action that targets the fungal-specific Gwt1 enzyme. Its potent in vitro activity against Cryptococcus species and impressive efficacy in preclinical models of cryptococcal meningitis highlight its potential as a valuable new therapeutic option for this devastating disease. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
APX2039 Target Validation in Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of APX2039, a novel antifungal agent, in pathogenic fungi. This compound is a potent inhibitor of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This guide details the mechanism of action, summarizes key efficacy data, outlines experimental protocols for target validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, Gwt1
This compound is a next-generation antifungal compound belonging to the "gepix" class of drugs.[1] Its primary molecular target is the fungal Gwt1 enzyme, a highly conserved inositol (B14025) acylase.[2][3] Gwt1 catalyzes an early and essential step in the biosynthesis of GPI anchors.[2][4] These GPI anchors are crucial for attaching a wide array of proteins to the fungal cell wall, which are vital for cell wall integrity, morphogenesis, and virulence.[1][3][5] By inhibiting Gwt1, this compound disrupts the localization of these essential GPI-anchored proteins, leading to compromised cell wall structure and ultimately, fungal cell death.[3] A key advantage of targeting Gwt1 is its absence in mammals, offering a high degree of selectivity for fungal pathogens. The closest human homolog, PIGW, is not significantly inhibited by manogepix, the active moiety of a related Gwt1 inhibitor, even at high concentrations.[1]
Quantitative Efficacy Data
The in vitro and in vivo efficacy of this compound and other Gwt1 inhibitors have been demonstrated against a broad spectrum of fungal pathogens. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of Gwt1 Inhibitors Against Cryptococcus Species
| Compound | Fungal Species | MIC Range (μg/mL) | Reference |
| This compound | Cryptococcus neoformans & C. gattii | 0.004 - 0.031 | [3] |
| APX001A (Manogepix) | Cryptococcus neoformans & C. gattii | 0.125 - 0.5 | [3] |
| APX2020 | Cryptococcus neoformans & C. gattii | 0.031 - 0.25 | [3] |
| APX2041 | Cryptococcus neoformans & C. gattii | 0.016 - 0.125 | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis (C. neoformans)
| Treatment Group (dose) | Mean Fungal Burden (log10 CFU/g) - Lung | Mean Fungal Burden (log10 CFU/g) - Brain | Reference |
| Vehicle Control | 5.95 | 7.97 | [1][6] |
| This compound (60 mg/kg, p.o., QD) | 1.50 | 1.44 | [1][6] |
| Fluconazole (150 mg/kg, p.o., QD) | 3.56 | 4.64 | [1][6] |
| Amphotericin B (3 mg/kg, i.p., QD) | 4.59 | 7.16 | [1][6] |
Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis (C. neoformans)
| Treatment Group (dose) | Change in CSF Fungal Burden (log10 CFU/mL) | Brain Fungal Burden Reduction vs. Control (log10 CFU/g) | Reference |
| This compound (50 mg/kg, p.o., BID) | -4.6 ± 0.44 (by day 8) | > 6 (sterilization) | [1][2] |
| Fluconazole (80 mg/kg, p.o., QD) | Not directly compared | 1.8 | [2] |
| Amphotericin B (1 mg/kg, IV, QD) | Not directly compared | 3.4 | [2] |
Experimental Protocols for Target Validation
Validating Gwt1 as the specific target of this compound involves a multi-faceted approach combining genetic, biochemical, and biophysical methods. The following protocols provide a detailed methodology for key experiments.
Genetic Target Validation: Gene Deletion and Overexpression Studies
Objective: To demonstrate that the sensitivity of a fungal pathogen to this compound is directly related to the expression level of the GWT1 gene.
Methodology:
-
Strain Construction:
-
Create a heterozygous deletion mutant of the GWT1 gene (GWT1/Δgwt1) in a diploid fungal pathogen (e.g., Candida albicans) using standard molecular biology techniques.
-
Construct a strain that overexpresses the GWT1 gene, for instance, by placing it under the control of a strong constitutive promoter.
-
Use the wild-type parental strain as a control.
-
-
Drug Susceptibility Testing:
-
Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type, heterozygous knockout, and overexpression strains.
-
Alternatively, perform disk diffusion assays or spot assays on agar (B569324) plates containing varying concentrations of this compound.
-
-
Data Analysis:
-
A significantly lower MIC for the heterozygous knockout strain compared to the wild-type (haploinsufficiency) would indicate that Gwt1 is the target.
-
Conversely, a higher MIC for the overexpression strain would suggest that increased levels of the target protein confer resistance to the compound.
-
Biochemical Target Validation: In Vitro Enzyme Inhibition Assay
Objective: To demonstrate direct inhibition of Gwt1 enzyme activity by this compound.
Methodology:
-
Protein Expression and Purification:
-
Clone the full-length fungal GWT1 gene into an appropriate expression vector.
-
Express the Gwt1 protein in a suitable system (e.g., Saccharomyces cerevisiae or insect cells).
-
Purify the recombinant Gwt1 protein using affinity chromatography.
-
-
Enzyme Activity Assay:
-
Develop an assay to measure the inositol acyltransferase activity of the purified Gwt1. This can be achieved by monitoring the transfer of a radiolabeled or fluorescently tagged acyl group from a donor substrate (e.g., palmitoyl-CoA) to the inositol ring of phosphatidylinositol.
-
Incubate the purified Gwt1 enzyme with its substrates in the presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the rate of product formation at each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the Gwt1 enzyme activity. A low IC50 value indicates potent and direct inhibition.
-
Biophysical Target Validation: Thermal Shift Assay (TSA)
Objective: To confirm a direct physical interaction between this compound and the Gwt1 protein.
Methodology:
-
Protein Preparation:
-
Use the purified recombinant Gwt1 protein from the biochemical assay.
-
-
Assay Setup:
-
In a multiwell PCR plate, mix the purified Gwt1 protein with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds (denatures), the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve for each condition.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm of Gwt1 in the presence of this compound indicates that the compound binds to and stabilizes the protein, confirming a direct interaction.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the target validation of this compound.
Caption: The GPI anchor biosynthesis pathway and the inhibitory action of this compound on the Gwt1 enzyme.
Caption: A workflow diagram illustrating the multi-pronged approach to this compound target validation.
Caption: The logical cascade of events from this compound binding to Gwt1 to fungal cell death.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Gwt1 in Fungal Cell Wall Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the fungal cell wall is paramount for the survival, growth, and pathogenicity of fungal organisms. This essential structure provides physical protection, mediates interaction with the environment, and is a key target for antifungal therapies. A critical player in the maintenance of the cell wall is the enzyme GPI-anchored wall transfer protein 1 (Gwt1), an inositol (B14025) acyltransferase involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This guide provides an in-depth technical overview of the function of Gwt1, its role in the cell wall integrity pathway, and its emergence as a promising target for novel antifungal drug development. We will delve into the biochemical mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the associated molecular pathways.
Introduction: The Fungal Cell Wall and the Significance of Gwt1
The fungal cell wall is a dynamic and complex structure primarily composed of polysaccharides such as β-glucans and chitin (B13524), interwoven with a matrix of mannoproteins.[1] Many of these mannoproteins are tethered to the cell membrane via glycosylphosphatidylinositol (GPI) anchors before being cross-linked to the cell wall glucan network.[2] This anchoring process is crucial for the proper localization and function of these proteins, which are vital for cell wall structure, adhesion, and virulence.[3][4]
Gwt1, also known as GPI-anchored wall protein transfer 1, is an essential enzyme located in the endoplasmic reticulum membrane.[5][6] It catalyzes a key, early step in the GPI anchor biosynthesis pathway: the acylation of the inositol ring of glucosaminyl-phosphatidylinositol (GlcN-PI).[2][5] This modification is critical for the subsequent maturation and transport of GPI-anchored proteins from the endoplasmic reticulum to the Golgi apparatus.[2] Disruption of Gwt1 function leads to a cascade of events that severely compromises cell wall integrity, ultimately inhibiting fungal growth.[7] The low homology between fungal Gwt1 and its mammalian ortholog, PIG-W, makes it an attractive and selective target for antifungal drug development.[3]
Biochemical Function and Mechanism of Gwt1
Gwt1 is a multi-pass transmembrane protein that functions as a probable acetyltransferase.[5][8] Its primary role is to transfer an acyl group, typically from palmitoyl-CoA, to the inositol ring of GlcN-PI, forming GlcN-(acyl)PI.[2][9] This acylation step is a prerequisite for the subsequent mannosylation and ethanolamine (B43304) phosphate (B84403) addition steps in the GPI anchor synthesis pathway.
Recent cryo-electron microscopy studies have elucidated the structure of yeast Gwt1, revealing a unique fold with 13 transmembrane helices.[10][11] The substrate, palmitoyl-CoA, binds within a chamber formed by transmembrane helices 4, 5, 6, 7, and 12.[10][11] Crucial residues, such as D145 and K155 in Saccharomyces cerevisiae, are located on a loop between TM4 and TM5 and are believed to be involved in substrate recognition and catalysis.[10][12]
The inhibition of Gwt1 by compounds such as manogepix occurs through a competitive mechanism, where the inhibitor occupies the hydrophobic cavity of the palmitoyl-CoA binding site.[10][11]
Gwt1's Role in the GPI Anchor Biosynthesis Pathway
The biosynthesis of GPI anchors is a conserved and essential pathway in eukaryotes. In fungi, this pathway is critical for the covalent attachment of a wide range of proteins to the cell surface. The process begins in the endoplasmic reticulum with the synthesis of the GPI precursor and culminates in the transfer of the completed anchor to newly synthesized proteins.
dot
Caption: Simplified GPI anchor biosynthesis pathway highlighting the role of Gwt1.
Gwt1 and the Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that monitors and responds to cell wall stress, ensuring the maintenance of a functional cell wall.[1][13] This pathway is typically activated by cell surface sensors that detect perturbations in the cell wall. The signal is then transduced through a MAP kinase cascade, leading to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.[14]
Inhibition of Gwt1 leads to a deficiency in GPI-anchored proteins, which are essential components of the cell wall. This structural defect is a potent trigger of the CWI pathway. The cell attempts to compensate for the weakened wall by upregulating the synthesis of other cell wall components, such as chitin. However, prolonged or severe inhibition of Gwt1 overwhelms this compensatory mechanism, leading to cell lysis and death.
dot
Caption: Gwt1 inhibition activates the Cell Wall Integrity (CWI) pathway.
Gwt1 as a Target for Antifungal Drug Development
The essential nature of Gwt1 in fungi and its sequence divergence from the human ortholog PIG-W make it a highly attractive target for the development of novel antifungal agents.[3] Several potent and selective inhibitors of Gwt1 have been discovered and are in various stages of development.
Key Gwt1 Inhibitors
-
Manogepix (APX001A): A first-in-class antifungal agent that exhibits broad-spectrum activity against a wide range of fungal pathogens, including resistant strains.[9][15] Its prodrug, fosmanogepix, is currently in clinical development.[7] Manogepix acts as a competitive inhibitor of Gwt1.[11]
-
Gepinacin: A small molecule inhibitor of Gwt1 that has been instrumental in elucidating the cellular consequences of Gwt1 inhibition.[16][17] It induces significant endoplasmic reticulum stress and enhances the immunogenicity of fungal cells.[16][17]
-
1-[4-butylbenzyl]isoquinoline (BIQ): One of the first identified inhibitors of Gwt1, which was discovered through a screen for compounds that inhibit the localization of GPI-anchored proteins to the cell wall.[2]
Quantitative Data: In Vitro Activity of Gwt1 Inhibitors
The following table summarizes the in vitro activity of various Gwt1 inhibitors against different fungal species.
| Inhibitor | Fungal Species | MIC (μg/mL) | Reference |
| G884 | S. cerevisiae | ~16 | [18] |
| G365 | S. cerevisiae | >128 | [18] |
| Manogepix (MGX) | C. glabrata (WT) | 0.008 | [7] |
| Manogepix (MGX) | C. glabrata (V163A mutant) | 0.25 | [7] |
Experimental Protocols
In Vitro Gwt1 Acylation Assay
This assay measures the enzymatic activity of Gwt1 by monitoring the acylation of GlcN-PI.
Materials:
-
Yeast membrane fraction expressing Gwt1
-
[³H]Palmitoyl-CoA
-
GlcN-PI substrate
-
ATP, CoA
-
Reaction buffer (e.g., HEPES-based buffer)
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the yeast membrane fraction, reaction buffer, ATP, and CoA.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the reaction by adding [³H]Palmitoyl-CoA and GlcN-PI.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the acylated product (GlcN-(acyl)PI) from the unreacted substrate.
-
Visualize the radiolabeled spots using autoradiography or a phosphorimager.
-
Quantify the amount of acylated product by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value of the inhibitor.[18]
dot
Caption: Workflow of the in vitro Gwt1 acylation assay.
Gwt1 Overexpression Assay for Target Validation
This assay confirms that the antifungal activity of a compound is mediated through the inhibition of Gwt1.
Materials:
-
S. cerevisiae strains with varying levels of Gwt1 expression (e.g., wild-type, heterozygous deletion, and overexpression strains).
-
Yeast growth medium (e.g., YPD).
-
Test compound.
-
Microplate reader.
Procedure:
-
Inoculate the different S. cerevisiae strains into fresh growth medium in a microplate format.
-
Add the test compound at a range of concentrations to the wells.
-
Incubate the plates at 30°C with shaking.
-
Monitor fungal growth over time by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Determine the Minimum Inhibitory Concentration (MIC) for each strain.
-
An increased MIC in the Gwt1 overexpression strain compared to the wild-type and heterozygous deletion strains indicates that the compound's activity is on-target. A ratio of MIC values (overexpression strain / wild-type strain) of ≥8 is often considered indicative of on-target activity.[4]
Conclusion
Gwt1 plays an indispensable role in fungal physiology by catalyzing a crucial step in the biosynthesis of GPI anchors, which are essential for the proper assembly and function of the fungal cell wall. Its inhibition leads to severe cell wall defects, making it a highly validated and promising target for the development of new antifungal drugs with novel mechanisms of action. The structural and functional elucidation of Gwt1, coupled with the identification of potent inhibitors like manogepix, has paved the way for a new generation of antifungal therapies that could address the growing challenge of drug-resistant fungal infections. Further research into the intricacies of the Gwt1 pathway and the development of next-generation inhibitors will be critical in the ongoing fight against invasive fungal diseases.
References
- 1. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing a novel antifungal targeting Gwt1 for the treatment of invasive aspergillosis and rare mold infections - Karen Shaw [grantome.com]
- 4. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. GWT1 | SGD [yeastgenome.org]
- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 18. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
APX2039: Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel, orally active antifungal agent that functions as an inhibitor of the fungal Gwt1 enzyme. This enzyme is critical for an early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[1][2][3] Inhibition of this pathway leads to potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis (CM).[1][2][3] This document provides detailed protocols for in vivo efficacy studies of this compound in established mouse and rabbit models of cryptococcal meningitis, along with a summary of key quantitative data from these studies.
Mechanism of Action
This compound targets the fungal Gwt1 enzyme, a key component of the GPI anchor biosynthesis pathway. By inhibiting Gwt1, this compound disrupts the localization of GPI-anchored cell wall mannoproteins, compromising the structural integrity of the fungal cell wall.[3] This targeted mechanism of action provides a novel approach to antifungal therapy.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in reducing fungal burden in mouse and rabbit models of cryptococcal meningitis.
Table 1: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis
| Treatment Group | Fungal Burden (log10 CFU/g) in Lung | Fungal Burden (log10 CFU/g) in Brain |
| Vehicle Control | 5.95 | 7.97 |
| Fluconazole (150 mg/kg, p.o., QD) | 3.56 | 4.64 |
| Amphotericin B (3 mg/kg, i.p., QD) | 4.59 | 7.16 |
| This compound (60 mg/kg, p.o., QD) + ABT (50 mg/kg) | 1.50 | 1.44 |
| Data from a study where treatment was initiated 24 hours post-infection and continued for 7 days.[4] |
Table 2: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Change in CSF Fungal Burden (log10 CFU/mL) by Day 8 | Brain Fungal Burden Reduction vs. Control (log10 CFU/g) on Day 14 |
| Vehicle Control | +0.07 (at 25 mg/kg this compound dose equivalent) | N/A |
| Fluconazole (80 mg/kg, p.o., QD) | Not specified in detail, but less effective than this compound | 1.8 |
| Amphotericin B (1 mg/kg, i.v., QD) | Not specified in detail, but less effective than this compound | 3.4 |
| This compound (50 mg/kg, p.o., BID) | -4.6 | >6 (tissue sterilization) |
| This compound (75 mg/kg, p.o., QD) | -2.7 (by day 14) | Not specified |
| This compound (50 mg/kg, p.o., QD) | -0.72 (by day 14) | Not specified |
| Data from studies where treatment was initiated 2 days post-infection and continued for up to 14 days.[2][4] |
Experimental Protocols
Detailed methodologies for conducting in vivo efficacy studies of this compound are provided below.
Mouse Model of Disseminated Cryptococcosis
This protocol outlines a delayed-treatment model to assess the efficacy of this compound in reducing fungal burden in a systemic infection.
1. Materials:
-
Cryptococcus neoformans H99 strain
-
Male mice (e.g., A/Jcr)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Fluconazole (positive control)
-
Amphotericin B (positive control)
-
Aminobenzotriazole (ABT) - to inhibit host metabolism of this compound if required
-
Standard laboratory equipment for animal handling, injections, and tissue harvesting.
2. Experimental Workflow:
3. Detailed Procedure:
-
Infection: Infect mice via tail vein injection with approximately 5 x 104 cells of C. neoformans H99.[4]
-
Treatment Groups:
-
Treatment Administration: Begin treatment 24 hours post-infection and continue for 7 days.[4]
-
Euthanasia and Tissue Collection: On day 9, euthanize the animals. Aseptically remove the lungs and brain.[4]
-
Fungal Burden Determination: Weigh the tissues, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) and incubate to determine the number of colony-forming units (CFU) per gram of tissue.
Rabbit Model of Cryptococcal Meningitis
This model is used to evaluate the efficacy of this compound in a central nervous system infection, which is highly relevant for cryptococcal meningitis.
1. Materials:
-
Cryptococcus neoformans H99 strain
-
Male New Zealand White rabbits
-
This compound
-
Vehicle control
-
Fluconazole (positive control)
-
Amphotericin B (positive control)
-
Hydrocortisone acetate (B1210297) or cortisone (B1669442) acetate for immunosuppression
-
Anesthetic agents for sedation
-
Equipment for cisterna magna inoculation and cerebrospinal fluid (CSF) collection.
2. Experimental Workflow:
3. Detailed Procedure:
-
Immunosuppression: Begin daily immunosuppression with cortisone acetate (e.g., 7.5 mg/kg, intramuscularly) on day -1 relative to inoculation and continue throughout the experiment.[2]
-
Infection: On day 0, inoculate rabbits with approximately 1.4 x 106 CFU of C. neoformans H99 directly into the cisterna magna under sedation.[2][4]
-
Treatment Groups:
-
Treatment Administration: Initiate treatment on day 2 post-infection and continue through day 14.[2][4]
-
CSF Collection: Collect cerebrospinal fluid via a cisternal tap on days 2, 7, 10, and 14 post-infection to quantify the fungal burden.[2][4]
-
Euthanasia and Brain Tissue Collection: On day 14, euthanize the animals and harvest the brain for fungal burden analysis as described in the mouse protocol.[2]
Conclusion
This compound has demonstrated potent efficacy in both mouse and rabbit models of cryptococcal disease.[1][5] Its ability to rapidly reduce fungal burden in the central nervous system highlights its potential as a valuable new oral therapeutic for cryptococcal meningitis.[1][2] The protocols outlined in this document provide a framework for the continued preclinical evaluation of this compound and other Gwt1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
APX2039 Application Notes and Protocols for Murine Models of Cryptococcal Meningitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of APX2039, a potent inhibitor of the fungal enzyme Gwt1, in a mouse model of cryptococcal meningitis. Detailed protocols for in vivo efficacy studies, along with quantitative data and mechanistic diagrams, are presented to guide researchers in the preclinical evaluation of this novel antifungal agent.
Introduction
Cryptococcal meningitis, primarily caused by Cryptococcus neoformans, is a life-threatening fungal infection of the central nervous system, particularly in immunocompromised individuals. This compound is an investigational antifungal agent that targets the fungal-specific enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] GPI anchors are crucial for attaching a variety of proteins to the fungal cell wall, and their disruption leads to cell wall stress and reduced virulence.[3][4] This document outlines the dosage, administration, and expected outcomes of this compound treatment in a well-established mouse model of disseminated cryptococcosis and meningitis.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in multiple studies. The following tables summarize the key quantitative findings from a delayed-treatment mouse model of cryptococcal meningitis.
Table 1: Fungal Burden in a Disseminated Cryptococcal Meningitis Mouse Model
| Treatment Group | Dosage | Administration Route | Mean Fungal Burden (log₁₀ CFU/g ± SD) - Brain | Mean Fungal Burden (log₁₀ CFU/g ± SD) - Lungs |
| Vehicle Control | N/A | Oral (p.o.) | 7.97 ± 0.09 | 5.95 ± 0.88 |
| This compound | 60 mg/kg | Oral (p.o.), once daily | 1.44 (reduction of 6.53) | 1.50 (reduction of 4.45) |
| Fluconazole (B54011) | 150 mg/kg | Oral (p.o.), once daily | 4.64 (reduction of 3.32) | 3.56 (reduction of 2.38) |
| Amphotericin B | 3 mg/kg | Intraperitoneal (i.p.), once daily | 7.16 (reduction of 0.82) | 4.59 (reduction of 1.36) |
Data from a 24-hour delayed-treatment model where treatment was initiated 24 hours post-infection and continued for 7 days. Fungal burden was assessed on day 9.
Experimental Protocols
This section provides a detailed methodology for a murine model of cryptococcal meningitis to evaluate the efficacy of this compound.
Preparation of Cryptococcus neoformans Inoculum
-
Strain: Cryptococcus neoformans strain H99 is a commonly used virulent strain for this model.[5][6]
-
Culture: Streak the H99 strain from a frozen glycerol (B35011) stock onto a Yeast Peptone Dextrose (YPD) agar (B569324) plate and incubate for 48 hours at 30°C.
-
Inoculum Preparation: Inoculate a single colony into 5 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).
-
Cell Washing and Counting: Pellet the yeast cells by centrifugation (e.g., 3000 x g for 10 minutes). Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in sterile PBS.
-
Concentration Adjustment: Count the yeast cells using a hemocytometer and adjust the concentration to 2.5 x 10⁵ cells/mL in sterile PBS for the infection.
Mouse Model of Disseminated Cryptococcosis and Meningitis
-
Animal Model: Female BALB/c mice (6-8 weeks old) are a suitable model for this study. Other strains like C57BL/6 can also be used.[6]
-
Infection: Infect mice via lateral tail vein injection with 200 µL of the prepared C. neoformans suspension (5 x 10⁴ cells/mouse). This route leads to hematogenous dissemination to the brain and other organs, mimicking clinical infection.
-
Treatment Initiation (Delayed-Treatment Model): Begin treatment 24 hours post-infection to allow for the establishment of infection.
This compound Dosing and Administration
-
Dosage: A dose of 60 mg/kg of this compound has been shown to be effective.
-
Formulation: this compound can be formulated for oral administration. The specific vehicle should be determined based on the compound's solubility characteristics (e.g., in a solution of 0.5% methylcellulose).
-
Administration: Administer the this compound formulation once daily via oral gavage for a duration of 7 days.
-
Control Groups:
-
Vehicle control group receiving the formulation vehicle only.
-
Positive control groups receiving standard-of-care antifungals such as fluconazole (e.g., 150 mg/kg, oral, once daily) or amphotericin B (e.g., 3 mg/kg, intraperitoneal, once daily).
-
Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the treatment period (e.g., day 9 post-infection), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Organ Harvest: Aseptically harvest the brain and lungs.
-
Fungal Burden Determination:
-
Weigh each organ.
-
Homogenize the tissues in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenates in sterile PBS.
-
Plate the dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.
-
-
Statistical Analysis: Analyze the differences in fungal burden between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound inhibits the Gwt1 enzyme, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in the endoplasmic reticulum of fungi.[2][7] This pathway is essential for anchoring many proteins to the cell wall.
Caption: this compound inhibits the Gwt1 enzyme in the GPI anchor biosynthesis pathway.
Experimental Workflow
The following diagram illustrates the key steps in the preclinical evaluation of this compound in a mouse model of cryptococcal meningitis.
Caption: Workflow for evaluating this compound in a cryptococcal meningitis mouse model.
References
- 1. Cryptococcus neoformans Virulence Assay Using a Galleria mellonella Larvae Model System [bio-protocol.org]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of APX2039 in a Rabbit Model of Retinal Ischemia-Reperfusion Injury
Disclaimer: The following protocol is a representative model for the efficacy testing of a hypothetical neuroprotective agent, APX2039. This compound is presumed to be an investigational drug targeting oxidative stress and apoptosis in retinal ganglion cells. This document is intended for research and development professionals. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction
Retinal ischemia-reperfusion (I/R) injury is a common mechanism in several ocular pathologies, including glaucoma and diabetic retinopathy, leading to progressive vision loss due to the death of retinal ganglion cells (RGCs). This document outlines a detailed protocol for evaluating the neuroprotective efficacy of this compound, a putative anti-apoptotic and antioxidant agent, in a rabbit model of retinal I/R injury. The protocol covers the induction of the disease model, administration of the therapeutic agent, and subsequent functional and histological assessments.
Proposed Mechanism of Action of this compound
This compound is hypothesized to be a potent neuroprotective agent that mitigates the downstream effects of ischemic injury in the retina. Its proposed mechanism involves the inhibition of pro-apoptotic pathways, specifically by modulating the Bcl-2 family of proteins to prevent the release of cytochrome c from the mitochondria. Additionally, this compound is thought to enhance the cellular antioxidant defense system by upregulating the expression of key antioxidant enzymes.
Figure 1: Proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Design and Workflow
A cohort of New Zealand white rabbits will be randomly assigned to one of the following groups:
-
Naive Control: No surgical intervention or treatment.
-
Sham: Surgical procedure without induction of ischemia, treated with vehicle.
-
I/R + Vehicle: Ischemia-reperfusion injury induced, treated with vehicle.
-
I/R + this compound: Ischemia-reperfusion injury induced, treated with this compound.
The experimental workflow will proceed as outlined below.
Figure 2: Overall experimental workflow for this compound efficacy testing.
Materials and Methods
Animals
-
Species: New Zealand white rabbits
-
Weight: 2.0 - 2.5 kg
-
Housing: Individual cages, 12-hour light/dark cycle, ad libitum access to food and water.
Main Reagents and Equipment
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile phosphate-buffered saline)
-
Anesthetics (e.g., ketamine, xylazine)
-
Topical proparacaine (B1679620) hydrochloride
-
Tropicamide (B1683271) and phenylephrine (B352888) ophthalmic solutions
-
Sterile infusion cannula (30-gauge)
-
Electroretinography (ERG) system
-
Tonometer
-
Microtome
-
Fluorescence microscope
-
TUNEL assay kit
-
Primary antibody: anti-Brn3a
-
Secondary antibody: fluorescently-conjugated
-
DAPI nuclear stain
Detailed Experimental Protocols
Protocol for Retinal Ischemia-Reperfusion (I/R) Injury
-
Anesthetize the rabbit with an intramuscular injection of ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg).
-
Administer topical proparacaine hydrochloride to the cornea.
-
Dilate the pupil of the right eye using tropicamide and phenylephrine ophthalmic solutions.
-
Cannulate the anterior chamber with a 30-gauge needle connected to a sterile saline reservoir.
-
Elevate the saline reservoir to raise the intraocular pressure (IOP) to 120 mmHg.
-
Maintain this pressure for 60 minutes. Confirm ischemia by observing whitening of the iris and loss of the b-wave on the ERG.
-
After 60 minutes, remove the needle to allow for reperfusion.
-
Apply a topical antibiotic ointment to the eye.
Protocol for Intravitreal Administration of this compound
-
Immediately following reperfusion, administer a 50 µL intravitreal injection of either vehicle or this compound solution.
-
Perform the injection using a 30-gauge needle, inserted through the sclera approximately 2 mm posterior to the limbus.
-
Monitor the animal for any adverse reactions.
Protocol for Electroretinography (ERG)
-
Dark-adapt the rabbits for at least 12 hours prior to ERG recording.
-
Under dim red light, anesthetize the animal as described previously.
-
Place a corneal electrode on the eye, a reference electrode on the forehead, and a ground electrode on the ear.
-
Record scotopic and photopic ERG responses to a series of light flashes of increasing intensity.
-
Analyze the amplitudes and implicit times of the a-wave and b-wave.
Protocol for TUNEL Assay
-
Euthanize the rabbit and enucleate the eye.
-
Fix the eye in 4% paraformaldehyde, then embed in paraffin.
-
Cut 5 µm thick retinal sections.
-
Deparaffinize and rehydrate the sections.
-
Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.
-
Counterstain with DAPI.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the ganglion cell layer.
Protocol for Immunohistochemistry (IHC) for Brn3a
-
Use retinal sections prepared as for the TUNEL assay.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum).
-
Incubate the sections with a primary antibody against Brn3a overnight at 4°C.
-
Wash the sections and incubate with a fluorescently-conjugated secondary antibody.
-
Counterstain with DAPI.
-
Image the sections and quantify the number of Brn3a-positive RGCs.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Functional Assessment via Electroretinography (ERG)
| Group | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| Naive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| I/R + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| I/R + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Histological Assessment of Retinal Damage
| Group | TUNEL-positive Cells/mm² | Brn3a-positive RGCs/mm² |
| Naive Control | Mean ± SEM | Mean ± SEM |
| Sham | Mean ± SEM | Mean ± SEM |
| I/R + Vehicle | Mean ± SEM | Mean ± SEM |
| I/R + this compound | Mean ± SEM | Mean ± SEM |
Logical Relationships in Study Design
The study is designed to test the hypothesis that this compound can protect retinal function and structure from I/R injury.
Figure 3: Logical relationships in the this compound efficacy study.
APX2039 Administration in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX2039 is an investigational antifungal agent that has demonstrated significant efficacy in preclinical animal models of cryptococcal meningitis. It functions as a novel inhibitor of the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] GPI anchors are crucial for attaching a wide array of proteins to the fungal cell wall, and their disruption leads to compromised cell wall integrity and reduced fungal viability. These application notes provide a comprehensive overview of the administration of this compound in animal research, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
This compound targets the Gwt1 enzyme, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi. This pathway is responsible for the post-translational modification of numerous cell surface proteins, anchoring them to the cell membrane. The inhibition of Gwt1 disrupts this process, leading to a cascade of effects that ultimately compromise the fungal cell wall's integrity and function.
Figure 1: this compound inhibits the Gwt1-mediated acylation step in the fungal GPI anchor biosynthesis pathway.
Efficacy of this compound in Animal Models of Cryptococcal Meningitis
This compound has been evaluated in both mouse and rabbit models of cryptococcal meningitis (CM), demonstrating potent antifungal activity. The quantitative data from these studies are summarized below.
Murine Model of Disseminated Cryptococcosis
In a mouse model of disseminated cryptococcosis, this compound significantly reduced the fungal burden in both the brain and lungs compared to vehicle control and other antifungal agents.[3]
| Treatment Group | Dosage | Mean Fungal Burden (log₁₀ CFU/g) - Brain[3] | Mean Fungal Burden (log₁₀ CFU/g) - Lungs[3] |
| Vehicle Control | - | 7.97 | 5.95 |
| This compound | 60 mg/kg (p.o., QD) + 50 mg/kg ABT | 1.44 | 1.50 |
| Fluconazole | 150 mg/kg (p.o., QD) | 4.64 | 3.56 |
| Amphotericin B | 3 mg/kg (i.p., QD) | 7.16 | 4.59 |
Table 1: Efficacy of this compound in a murine model of disseminated cryptococcosis. Data represent mean fungal burden at day 9 post-infection.
Rabbit Model of Cryptococcal Meningitis
In a rabbit model of CM, oral administration of this compound led to a rapid and significant reduction in the fungal burden in the cerebrospinal fluid (CSF).
| Treatment Group | Dosage | Mean Change in Fungal Burden (log₁₀ CFU/mL) - CSF |
| This compound | 50 mg/kg (p.o., BID) | -4.6 ± 0.44 (by day 8)[3] |
| This compound | 75 mg/kg (p.o., QD) | -2.7 ± 2.06 (by day 14)[3] |
| This compound | 50 mg/kg (p.o., QD) | -0.72 ± 1.37 (by day 14)[3] |
| This compound | 25 mg/kg (p.o., QD) | +0.07 ± 1.30 (by day 14)[3] |
| Vehicle Control | - | +1.17 ± 0.46 (by day 14)[3] |
| Fluconazole | 80 mg/kg (p.o., QD) | -2.28 ± 0.57 (by day 14)[3] |
| Amphotericin B | 1 mg/kg (i.v., QD) | -3.9 ± 0.72 (by day 14)[3] |
Table 2: Efficacy of this compound in a rabbit model of cryptococcal meningitis. Data represent the mean change in CSF fungal burden from baseline. Notably, at a dosage of 50 mg/kg BID, the fungal burden in the CSF was undetectable by day 10.[3]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Murine Model of Disseminated Cryptococcosis
This protocol describes a delayed-treatment model of disseminated cryptococcal disease in mice.
Figure 2: Workflow for the murine model of disseminated cryptococcosis with this compound administration.
Materials:
-
Male CD-1 mice (22-24 g)
-
Cryptococcus neoformans strain H99
-
This compound
-
5-aminobenzotriazole (ABT)
-
Fluconazole
-
Amphotericin B
-
Vehicle for oral administration (see formulation below)
-
Standard laboratory equipment for animal handling, injections, and tissue processing.
This compound Formulation (for oral administration in mice): [3]
-
Prepare a vehicle solution consisting of 10% N,N-dimethylacetamide (DMA), 20% propylene (B89431) glycol (PG), and 40% polyethylene (B3416737) glycol 400 (PEG 400).
-
Adjust the pH of the vehicle solution to 2-3.
-
Suspend this compound in the vehicle to a final concentration of 12.5 mg/mL.
-
If precipitation is observed, sonicate the suspension in a 37°C water bath for 20 minutes immediately before dosing.
Procedure:
-
Infect mice with approximately 5 x 10⁴ cells of C. neoformans H99 via tail vein injection.[3]
-
Twenty-four hours post-infection, begin daily treatment.[3]
-
For the this compound treatment group, administer 50 mg/kg of ABT orally 2 hours prior to the administration of 60 mg/kg this compound.[3]
-
Administer control treatments (vehicle, fluconazole, or amphotericin B) as per the dosages listed in Table 1.
-
Continue daily treatment for 7 days.
-
On day 9, euthanize the animals.[3]
-
Aseptically harvest the brain and lungs.
-
Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) counting to determine the fungal burden.
Rabbit Model of Cryptococcal Meningitis
This protocol outlines the induction of cryptococcal meningitis in rabbits and subsequent treatment with this compound.
Figure 3: Workflow for the rabbit model of cryptococcal meningitis with this compound administration.
Materials:
-
Male New Zealand White rabbits
-
Cryptococcus neoformans strain H99
-
This compound
-
Hydrocortisone acetate
-
Fluconazole
-
Amphotericin B
-
Vehicle for oral administration
-
Standard surgical and laboratory equipment for animal handling, intracisternal injections, and CSF collection.
Procedure:
-
Immunosuppress rabbits with daily injections of hydrocortisone acetate.
-
Under sedation, inoculate approximately 1.4 x 10⁶ CFU of C. neoformans H99 directly into the cisterna magna.
-
On day 2 post-infection, begin daily treatment.
-
Administer this compound orally at the desired dosages (e.g., 25, 50, 75 mg/kg QD or 50 mg/kg BID).
-
Administer control treatments (vehicle, fluconazole, or amphotericin B) as per the dosages listed in Table 2.
-
Continue treatment through day 14.
-
Collect cerebrospinal fluid (CSF) via a cisternal tap on days 2 (baseline), 7, 10, and 14 post-infection to quantify the fungal burden.
Conclusion
This compound demonstrates potent in vivo activity against Cryptococcus neoformans in both mouse and rabbit models of infection. The provided data and protocols serve as a valuable resource for researchers investigating the efficacy and mechanism of action of this promising antifungal agent. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results in preclinical drug development.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of APX2039 in Fungal Burden Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX2039 is a novel, orally active antifungal agent that targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][3][4] Inhibition of Gwt1 disrupts the localization of essential GPI-anchored proteins on the fungal cell wall, compromising cell integrity and leading to potent antifungal activity.[1][2][4] These application notes provide a summary of the preclinical efficacy of this compound and its class of Gwt1 inhibitors against significant fungal pathogens, along with detailed protocols for assessing its activity in established animal models of invasive fungal infections.
Mechanism of Action: Gwt1 Inhibition
This compound's primary mechanism of action is the inhibition of the Gwt1 enzyme, which catalyzes an early step in the biosynthesis of GPI anchors.[3][4] These GPI anchors are essential for attaching a wide array of mannoproteins to the fungal cell wall, which are vital for cell wall structure, adhesion, and virulence. By blocking this pathway, this compound prevents the proper localization of these proteins, leading to a weakened cell wall and fungal cell death. This mechanism is distinct from those of other major antifungal classes like azoles and echinocandins.[5]
Data Presentation: Efficacy in Fungal Burden Reduction
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound and related Gwt1 inhibitors in reducing fungal burden in various animal models.
Table 1: Efficacy of this compound against Cryptococcus neoformans in a Mouse Model of Disseminated Disease [5][6]
| Treatment Group | Tissue | Mean Fungal Burden (log₁₀ CFU/g) | Log₁₀ Reduction vs. Control |
| Vehicle Control | Lung | 5.95 | - |
| Brain | 7.97 | - | |
| Fluconazole (150 mg/kg, QD) | Lung | 3.56 | 2.39 |
| Brain | 4.64 | 3.33 | |
| Amphotericin B (3 mg/kg, QD) | Lung | 4.59 | 1.36 |
| Brain | 7.16 | 0.81 | |
| This compound (60 mg/kg, QD) | Lung | 1.50 | 4.45 |
| Brain | 1.44 | 6.53 |
Data adapted from a 24-h delayed-treatment model of disseminated cryptococcal disease. Treatment was administered for 7 days.[5]
Table 2: Efficacy of this compound against Cryptococcus neoformans in a Rabbit Model of Cryptococcal Meningitis (CM) [3][5][6]
| Treatment Group | Sample | Mean Fungal Burden (log₁₀ CFU/mL) | Notes |
| Baseline (Day 2) | CSF | 4.75 | Fungal burden before treatment initiation. |
| This compound (50 mg/kg, BID) | CSF | Undetectable by Day 10 | Effective Fungicidal Activity (EFA) of -0.66 log₁₀ CFU/mL/day.[6] |
| This compound (75 mg/kg, QD) | CSF | -2.7 (log₁₀ reduction by Day 14) | Dose-dependent response observed.[5] |
| This compound (50 mg/kg, QD) | CSF | -0.72 (log₁₀ reduction by Day 14) | Lower efficacy with once-daily dosing at this level.[5] |
| Amphotericin B | CSF | - | EFA in this model is -0.33 log₁₀ CFU/mL/day.[6] |
CSF: Cerebrospinal Fluid. BID: twice a day. QD: once a day.
Table 3: Efficacy of Fosmanogepix (Gwt1 Inhibitor) against Aspergillus fumigatus in a Murine Invasive Pulmonary Aspergillosis (IPA) Model
| Treatment Group | Tissue | Fungal Burden Reduction |
| Fosmanogepix (78-104 mg/kg) | Lung | 1-2 log reduction in fungal burden. |
| Fosmanogepix + L-AMB | Lung | Superior reduction in fungal burden vs. monotherapy. |
Fosmanogepix is the prodrug of manogepix, a Gwt1 inhibitor in the same class as this compound. Data from a delayed-treatment murine IPA model. Fungal burden was measured by qPCR.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published preclinical studies and should be adapted to meet specific institutional and regulatory guidelines.
Protocol 1: Murine Model of Disseminated Cryptococcosis
This protocol describes a model to assess the efficacy of this compound in reducing fungal burden in the brain and lungs following systemic infection with Cryptococcus neoformans.
1. Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
6-8 week old male or female mice (e.g., A/J or BALB/c strain)
-
This compound, vehicle control, and comparator antifungals (e.g., Fluconazole)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Tissue homogenizer
-
Sterile surgical instruments
2. Inoculum Preparation:
-
Culture C. neoformans on SDA plates for 48-72 hours at 35°C.
-
Inoculate a single colony into SDB and incubate for 24 hours at 37°C with shaking.
-
Wash cells three times with sterile PBS by centrifugation.
-
Resuspend the final pellet in sterile PBS and count the yeast cells using a hemocytometer.
-
Adjust the concentration to 2.5 x 10⁵ cells/mL in sterile PBS for the final inoculum.
3. Infection Procedure:
-
Acclimatize mice for at least 7 days.
-
Infect mice via tail vein injection with 0.2 mL of the prepared inoculum (approximately 5 x 10⁴ cells per mouse).[5]
-
House infected animals in appropriate biosafety level facilities.
4. Treatment Regimen:
-
Initiate treatment 24 hours post-infection (delayed-treatment model).[5]
-
Administer this compound orally (p.o.) via gavage at the desired concentration (e.g., 60 mg/kg) once daily (QD) for 7 days.
-
Administer vehicle control and comparator drugs (e.g., Fluconazole 150 mg/kg p.o. QD) to respective groups.[5]
5. Fungal Burden Quantification:
-
On day 9 (after 7 days of treatment), euthanize mice via CO₂ asphyxiation.
-
Aseptically harvest the brain and lungs.
-
Weigh each organ.
-
Homogenize each organ separately in a known volume of sterile PBS (e.g., 2 mL).
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate plates at 35°C for 48-72 hours.
-
Count the colonies on plates with 10-100 colonies to determine the number of Colony Forming Units (CFU).
-
Calculate the final fungal burden as log₁₀ CFU per gram of tissue.
Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis (IPA)
This protocol is adapted for testing Gwt1 inhibitors against Aspergillus fumigatus in an immunosuppressed pulmonary infection model.
1. Materials:
-
Aspergillus fumigatus strain (e.g., Af293)
-
Potato Dextrose Agar (PDA)
-
Immunosuppressive agents: Cyclophosphamide (B585) and Cortisone (B1669442) Acetate (B1210297)
-
6-8 week old male BALB/c mice
-
This compound, vehicle control, and comparator antifungals
-
Sterile PBS with 0.05% Tween 80
-
Intranasal or aerosol delivery system
2. Immunosuppression and Infection:
-
Induce neutropenia by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally (i.p.) on days -2 and +3 relative to infection.
-
Administer cortisone acetate (e.g., 200 mg/kg) subcutaneously on day -1.
-
On the day of infection (Day 0), infect mice via intranasal instillation or aerosol exposure with a defined number of A. fumigatus conidia (e.g., 2 x 10⁵ conidia).
3. Treatment and Fungal Burden Analysis:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound orally at the desired dose and schedule.
-
On a predetermined day (e.g., Day +4), euthanize mice.
-
Harvest lungs for fungal burden analysis.
-
Quantify fungal burden using either:
-
CFU Quantification: As described in Protocol 1, Step 5.
-
Quantitative PCR (qPCR): Extract total DNA from lung homogenates. Perform qPCR using primers and probes specific for a fungal gene (e.g., 18S rRNA) to determine the number of conidial equivalents per gram of tissue. This method is often preferred for filamentous fungi.
-
Experimental Workflow and Logic Diagrams
The following diagrams, generated using DOT language, visualize the experimental workflows.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. APX001 Is Effective in the Treatment of Murine Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
APX2039 for the Treatment of Disseminated Cryptococcosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated cryptococcosis, a life-threatening fungal infection caused by Cryptococcus neoformans and Cryptococcus gattii, poses a significant global health challenge, particularly in immunocompromised individuals. The current standard of care often involves lengthy and toxic treatment regimens, highlighting the urgent need for novel, effective, and safer antifungal agents. APX2039, a second-generation Gwt1 inhibitor, has emerged as a promising oral therapeutic candidate for cryptococcosis. It targets a crucial enzyme in the fungal-specific glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, leading to potent fungicidal activity. These application notes provide a comprehensive overview of the preclinical data and experimental protocols for this compound in the context of disseminated cryptococcosis.
Mechanism of Action
This compound is the active moiety of the prodrug APX2096.[1] It exerts its antifungal effect by inhibiting the Gwt1 enzyme, which is essential for an early step in the biosynthesis of GPI anchors in fungi.[2][3] GPI anchors are crucial for attaching a wide array of proteins to the fungal cell wall, including key virulence factors and enzymes involved in cell wall integrity. By blocking this pathway, this compound disrupts the localization of these essential proteins, leading to cell wall stress, impaired fungal growth, and ultimately, cell death.
Caption: Mechanism of action of this compound.
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in murine and rabbit models of disseminated cryptococcosis, including cryptococcal meningitis. The following tables summarize the key quantitative data from these preclinical studies, comparing the efficacy of this compound with standard antifungal agents.
Table 1: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis[1][4]
| Treatment Group | Dose | Route | Fungal Burden (log10 CFU/g) - Lung (Mean) | Fungal Burden (log10 CFU/g) - Brain (Mean) |
| Vehicle Control | - | - | 5.95 | 7.97 |
| Fluconazole | 150 mg/kg, QD | p.o. | 3.56 | 4.64 |
| Amphotericin B | 3 mg/kg, QD | i.p. | 4.59 | 7.16 |
| This compound | 60 mg/kg, QD | p.o. | 1.50 | 1.44 |
p.o. = oral administration; i.p. = intraperitoneal administration; QD = once daily
Table 2: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis[1][2][5]
| Treatment Group | Dose | Route | Change in CSF Fungal Burden (log10 CFU/mL) | Brain Fungal Burden Reduction vs. Control (log10 CFU/g) |
| Vehicle Control | - | - | Increase | - |
| Fluconazole | 80 mg/kg, QD | p.o. | - | 1.8 |
| Amphotericin B | 1 mg/kg, QD | i.v. | - | 3.4 |
| This compound | 50 mg/kg, BID | p.o. | -4.6 ± 0.44 (by day 8) [4] | > 6 (tissue sterilization) [2] |
CSF = cerebrospinal fluid; p.o. = oral administration; i.v. = intravenous administration; QD = once daily; BID = twice daily
Table 3: In Vitro Susceptibility of Cryptococcus neoformans[7]
| Compound | MIC (µg/mL) vs. C. neoformans |
| APX001A (Manogepix) | 0.015 |
| This compound | <0.004 |
MIC = Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Mouse Model of Disseminated Cryptococcosis
This protocol describes a delayed-treatment model to assess the efficacy of antifungal agents against disseminated Cryptococcus neoformans infection in mice.
Caption: Workflow for the mouse model of disseminated cryptococcosis.
Protocol:
-
Infection: Female BALB/c mice are infected via tail vein injection with approximately 5 x 10^4 colony-forming units (CFU) of C. neoformans strain H99.[5]
-
Treatment Initiation: Treatment is initiated 24 hours post-infection.[5]
-
Dosing:
-
Treatment Duration: Daily treatment continues for 7 days.[5]
-
Euthanasia and Tissue Harvest: Animals are euthanized on day 9 post-infection.[5] Lungs and brains are aseptically harvested.
-
Fungal Burden Analysis: Tissues are homogenized in sterile saline, and serial dilutions are plated on Sabouraud dextrose agar. Plates are incubated at 37°C, and CFU are counted to determine the fungal burden per gram of tissue.
Rabbit Model of Cryptococcal Meningitis
This model is highly predictive of clinical outcomes in humans and is used to assess the efficacy of antifungal agents in treating central nervous system infections.
Caption: Workflow for the rabbit model of cryptococcal meningitis.
Protocol:
-
Animals: Male New Zealand White rabbits are used.[2]
-
Immunosuppression: Rabbits are immunosuppressed with daily intramuscular (i.m.) injections of cortisone acetate (7.5 mg/kg), starting one day prior to inoculation and continuing throughout the experiment.[2]
-
Inoculation: Rabbits are anesthetized, and approximately 1.4 x 10^6 CFU of C. neoformans H99 are directly inoculated into the cisterna magna.[2]
-
Treatment Initiation: Treatment is initiated on day 2 post-infection and continues through day 14.[2]
-
Dosing:
-
Cerebrospinal Fluid (CSF) Sampling: CSF is collected via cisternal tap on days 2, 7, 10, and 14 post-infection to quantify the fungal burden (CFU/mL).[2]
-
Termination and Brain Harvest: On day 14, animals are sacrificed, and the brain is harvested to determine the tissue fungal burden (CFU/g).[2]
Conclusion
This compound has demonstrated potent in vitro and in vivo activity against Cryptococcus neoformans, significantly reducing fungal burden in both the lungs and the central nervous system in preclinical models of disseminated cryptococcosis. Its oral bioavailability and superior efficacy compared to standard-of-care agents in these models support its continued development as a novel treatment for this devastating fungal disease. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other Gwt1 inhibitors in the context of cryptococcal infections.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
APX2039 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of APX2039, a novel, orally active inhibitor of the fungal enzyme Gwt1. This compound is a prodrug of APX2096 and has demonstrated potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii.[1][2]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experimental settings.
Table 1: this compound Solubility Data
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 151.78 mM | Sonication is recommended to aid dissolution[1]. |
| In vivo formulation | 12.5 mg/mL | 34.51 mM | 10% N,N-dimethylacetamide (DMA), 20% propylene (B89431) glycol (PG), and 40% polyethylene (B3416737) glycol 400 (PEG 400), pH 2-3. Sonicate in a 37°C water bath for 20 minutes if precipitate is visible[3]. |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed[1]. |
| In Solvent | -80°C | Up to 1 year | Store as aliquots in tightly sealed vials[1]. |
| Stock Solutions (General) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Allow to reach room temperature for at least 60 minutes before use. |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted to APX2096, a potent inhibitor of the fungal Gwt1 enzyme. Gwt1 is a critical enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[2][4] This pathway is essential for anchoring a variety of proteins to the cell surface, including cell wall mannoproteins that are vital for fungal cell wall integrity and virulence.[1] By inhibiting Gwt1, this compound effectively blocks the localization of these essential GPI-anchored proteins, leading to fungal cell death.[1]
References
- 1. This compound | Antifungal | TargetMol [targetmol.com]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of APX2039 in Preclinical Models
Disclaimer: Based on publicly available information, there are no documented specific off-target effects of APX2039 in preclinical models. The primary focus of existing research has been on its on-target efficacy as a fungal Gwt1 enzyme inhibitor.[1][2][3][4][5] This guide provides a general framework and hypothetical scenarios for researchers to investigate potential off-target effects should they encounter unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is converted to its active form, which then inhibits the fungal enzyme Gwt1.[5] Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are required for attaching certain proteins to the fungal cell wall.[2][3] Inhibition of Gwt1 disrupts this process, leading to a compromised cell wall and fungal cell death.[6]
Q2: Have any off-target effects been reported for this compound or other Gwt1 inhibitors?
A2: To date, specific off-target effects for this compound have not been detailed in published preclinical studies. For the related Gwt1 inhibitor, manogepix, it has been shown that it does not inhibit the closest human ortholog, PIGW, suggesting a degree of selectivity for the fungal target.[6] However, the absence of evidence is not evidence of absence, and a thorough investigation is warranted if unexpected phenotypes are observed.
Q3: What are some general approaches to identifying potential off-target effects of a small molecule inhibitor?
A3: Common strategies include comprehensive selectivity profiling against a panel of related and unrelated targets, using structurally unrelated inhibitors of the same target to see if the phenotype is recapitulated, and employing genetic approaches such as target gene knockdown or knockout to mimic the on-target effect. Comparing the phenotype of the inhibitor to the genetic perturbation can help distinguish on-target from off-target effects.
Troubleshooting Guide: Unexpected Phenotypes Observed with this compound
This guide is intended for researchers who observe an unexpected cellular or physiological response in their preclinical models when using this compound and wish to investigate the possibility of an off-target effect.
Scenario: Unexpected change in host cell signaling pathway activation.
Problem: You are treating a mammalian cell line with this compound as a negative control in your antifungal assay and observe the unexpected activation of a host cell signaling pathway (e.g., a kinase cascade).
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a fresh dilution of this compound to rule out contamination or experimental error.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated Gwt1 Inhibitor: If available, treat your mammalian cells with a Gwt1 inhibitor from a different chemical class. If the unexpected phenotype is not observed with the alternative inhibitor, it suggests the effect may be specific to the chemical scaffold of this compound and thus, potentially an off-target effect.
-
Control for Prodrug Metabolism: this compound is a prodrug. Ensure your in vitro system has the necessary enzymes to metabolize it to the active form. If not, the observed effects might be due to the prodrug itself.
-
In Silico Target Prediction: Use computational tools to predict potential off-targets of this compound based on its chemical structure. This can provide a list of candidate proteins to investigate experimentally.
-
Broad-Panel Target Screening: If the unexpected phenotype is robust and concerning, consider screening this compound against a commercial panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
Data Presentation
Table 1: Hypothetical Data for Investigating an Unexpected Off-Target Effect of this compound on Host Cell Kinase Activation
| Experimental Condition | This compound Concentration (µM) | Host Cell Kinase A Activation (Fold Change vs. Vehicle) | Fungal Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | 1.0 | 0 | Baseline |
| This compound | 1 | 1.2 | 95 | On-target effect observed |
| This compound | 10 | 3.5 | 99 | Unexpected kinase activation at higher concentration |
| This compound | 50 | 8.1 | 99 | Dose-dependent increase in kinase activation |
| Structurally Unrelated Gwt1 Inhibitor | 5 | 1.1 | 96 | No significant kinase activation |
| Kinase A Inhibitor | N/A | 0.2 | 0 | Positive control for kinase inhibition |
| This compound + Kinase A Inhibitor | 10 | 1.3 | 99 | Kinase activation is blocked |
Experimental Protocols
Protocol 1: Western Blot for Host Cell Kinase Activation
-
Cell Culture and Treatment: Plate mammalian cells (e.g., HEK293T, HepG2) at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or control compounds for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the kinase of interest overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated kinase signal to the total kinase or a loading control (e.g., GAPDH, β-actin).
Protocol 2: In Vitro Fungal Susceptibility Testing
-
Inoculum Preparation: Culture the fungal strain (e.g., Cryptococcus neoformans) in a suitable broth medium. Adjust the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
Endpoint Reading: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
Visualizations
Caption: On-target mechanism of this compound in the fungal GPI anchor biosynthesis pathway.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Antifungal | TargetMol [targetmol.com]
- 6. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
APX2039 Technical Support Center: Optimizing Dosage and Administration
Welcome to the technical support center for APX2039, a potent, orally active inhibitor of the fungal enzyme Gwt1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of APX2096, which selectively inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-acetylglucosaminyltransferase). This enzyme plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[1][2] By inhibiting Gwt1, this compound disrupts the synthesis of GPI anchors, which are essential for attaching a wide variety of proteins to the fungal cell wall. This ultimately compromises cell wall integrity and leads to fungal cell death.[3]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is common to first dissolve the compound in DMSO and then dilute it with a suitable vehicle for administration. Sonication is recommended to aid dissolution.[3]
Q3: What are the suggested starting dosages for in vivo studies?
A3: Based on preclinical studies in rodent models of cryptococcal meningitis, the following oral dosages have been shown to be effective:
-
Mice: 60 mg/kg, administered once daily (QD) by oral gavage.[4]
-
Rabbits: 50 mg/kg, administered twice daily (BID) by oral gavage.[5][6] A dose of 75 mg/kg once daily has also shown efficacy.[4]
Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and conditions.
Q4: How should this compound be stored?
A4: As a solid compound, this compound should be stored in a tightly sealed vial at -20°C for up to 6 months. Once prepared, stock solutions in DMSO should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. It is recommended to make up and use solutions on the same day whenever possible. Before use, allow the product to stand at room temperature for at least 60 minutes prior to opening the vial.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies on this compound in mouse and rabbit models of cryptococcal meningitis.
Table 1: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis
| Treatment Group | Dosage | Administration Route | Mean Fungal Burden (log10 CFU/g) in Brain | Mean Fungal Burden (log10 CFU/g) in Lungs |
| Vehicle Control | N/A | Oral (p.o.) | 7.97 | 5.95 |
| This compound | 60 mg/kg QD | Oral (p.o.) | 1.44 | 1.50 |
| Fluconazole | 150 mg/kg QD | Oral (p.o.) | 4.64 | 3.56 |
| Amphotericin B | 3 mg/kg QD | Intraperitoneal (i.p.) | 7.16 | 4.59 |
Source: Adapted from studies on the efficacy of this compound in mouse models of cryptococcal meningitis.[4][5][7]
Table 2: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Dosage | Administration Route | Change in CSF Fungal Burden (log10 CFU/mL) |
| Vehicle Control | N/A | Oral (p.o.) | +0.07 (by day 14) |
| This compound | 25 mg/kg QD | Oral (p.o.) | Not effective |
| This compound | 50 mg/kg QD | Oral (p.o.) | -0.72 (by day 14) |
| This compound | 75 mg/kg QD | Oral (p.o.) | -2.7 (by day 14) |
| This compound | 50 mg/kg BID | Oral (p.o.) | -4.6 (within 8 days) |
Source: Adapted from studies on the efficacy of this compound in rabbit models of cryptococcal meningitis.[4]
Experimental Protocols & Methodologies
Protocol 1: Preparation and Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weights of the mice and the target dose (e.g., 60 mg/kg).
-
Dissolve the calculated weight of this compound in a minimal amount of DMSO. Sonication may be used to facilitate dissolution.
-
Prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG400, propylene (B89431) glycol, and saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Add the this compound-DMSO stock solution to the vehicle to achieve the final desired concentration for oral gavage. Ensure the final solution is clear and free of precipitates.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The typical oral gavage volume for mice is 10 mL/kg.[8]
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as fluid from the nose or mouth, which could indicate accidental administration into the trachea.[9]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. benchchem.com [benchchem.com]
interpreting unexpected results with APX2039
Welcome to the technical support center for APX2039. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in vivo to its active form, manogepix. Manogepix is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1.[1][2] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall.[1][2] By inhibiting Gwt1, this compound disrupts the localization of these GPI-anchored proteins, leading to compromised cell wall integrity and ultimately inhibiting fungal growth.[3]
Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against our fungal isolates. What could be the reason?
A2: Higher than expected MIC values could be due to several factors:
-
Inherent Resistance: While this compound has a novel mechanism of action, and resistance is not widely reported, some fungal species or strains may exhibit intrinsic resistance.
-
Acquired Resistance: Spontaneous mutations in the Gwt1 gene can lead to reduced susceptibility to Gwt1 inhibitors.[4][5] Studies have shown that specific amino acid substitutions in the Gwt1 protein can decrease the binding affinity of the drug.[4][5]
-
Experimental Variability: In vitro antifungal susceptibility testing can be influenced by several factors, including the choice of media, inoculum size, incubation conditions, and endpoint reading.[6][7][8][9] Inconsistencies in these parameters can lead to variable MIC results. For fungistatic agents, the MIC is often read as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control, and subjective reading can be a source of error.[6]
Q3: Is cross-resistance with other antifungal agents expected with this compound?
A3: Due to its unique mechanism of action targeting the Gwt1 enzyme, cross-resistance with other major classes of antifungals, such as azoles, echinocandins, and polyenes, is not expected.[3][4] Manogepix has shown to be active against strains that are resistant to these other drug classes.[10]
Q4: We are observing a "trailing effect" (reduced but persistent growth at concentrations above the MIC) in our broth microdilution assays. Is this expected?
A4: The "trailing effect" is a known phenomenon in antifungal susceptibility testing, particularly with fungistatic agents.[11] It can make MIC determination challenging. Using a standardized protocol and a clear endpoint definition (e.g., 50% growth inhibition compared to the drug-free control) is crucial for consistent results.[6] Spectrophotometric reading of endpoints can help to standardize the interpretation.
Troubleshooting Guides
Issue: Inconsistent MIC Results Between Experiments
If you are observing significant variability in this compound MIC values across different experimental runs, consider the following troubleshooting steps:
-
Standardize Inoculum Preparation: Ensure a consistent final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL) in your microtiter plate wells.[6] Inoculum preparation should be performed using a spectrophotometer to standardize the initial cell density.
-
Verify Media and Reagents: Use a standardized medium for antifungal susceptibility testing, such as RPMI 1640.[6] Be aware of potential lot-to-lot variability in media and other reagents. Include quality control strains with known MICs in every experiment to monitor for deviations.
-
Control Incubation Conditions: Maintain consistent incubation temperature and duration. For many fungi, this is 35°C for 24-48 hours. However, some species may require longer incubation times.[8]
-
Objective Endpoint Reading: To minimize subjectivity in reading MICs, especially with trailing growth, use a microplate reader to measure optical density. The MIC can then be defined as the lowest drug concentration that inhibits growth by a predetermined percentage (e.g., 50%) compared to the positive control.
Issue: Suspected Acquired Resistance in a Previously Susceptible Strain
If you suspect your fungal strain has developed resistance to this compound during an experiment (e.g., through serial passage), follow these steps to investigate:
-
Confirm MIC Shift: Perform a broth microdilution assay to confirm a significant and reproducible increase in the MIC of the suspected resistant isolate compared to the parental strain.
-
Assess Stability of Resistance: Culture the resistant isolate on drug-free medium for several passages and then re-determine the MIC. This will help to determine if the resistance phenotype is stable.
-
Sequence the Gwt1 Gene: The most direct way to identify a potential mechanism of resistance is to sequence the Gwt1 gene in both the parental and the resistant isolates. Compare the sequences to identify any mutations that could lead to amino acid substitutions in the Gwt1 protein.[4][5]
-
Evaluate Fitness Cost: Resistance mutations can sometimes come with a fitness cost, meaning the resistant strain may grow slower than the wild-type strain in the absence of the drug.[6] Compare the growth rates of the parental and resistant strains in drug-free medium.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Models of Cryptococcal Meningitis
| Animal Model | Fungal Strain | Treatment Regimen | Change in Fungal Burden (Brain) | Change in Fungal Burden (CSF) | Reference |
| Mouse | C. neoformans H99 | 60 mg/kg this compound (oral, once daily) | >6 log10 reduction vs. control | Not Reported | [12] |
| Rabbit | C. neoformans H99 | 50 mg/kg this compound (oral, twice daily) | >6 log10 reduction (sterilization) vs. control | Sterilization by Day 10 | [13] |
| Rabbit | C. neoformans H99 | 50 mg/kg this compound (oral, twice daily) | Not Reported | -0.66 log10 CFU/mL/day | [14] |
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to wells 1-11. Well 12 receives 100 µL of sterile RPMI 1640 medium.
-
The final volume in each well will be 200 µL, and the final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control in well 11.
-
The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
-
Mandatory Visualization
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
APX2039 Efficacy Variability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of APX2039 during pre-clinical experiments. The information is designed to help researchers identify and resolve common issues encountered in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of APX2096, which acts as a potent and specific inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is critical for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall. By inhibiting Gwt1, this compound disrupts the localization of these GPI-anchored proteins, leading to compromised cell wall integrity and ultimately, fungal cell death.
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in various preclinical models of cryptococcal meningitis, primarily using Cryptococcus neoformans. These include both mouse and rabbit models of infection. In these studies, this compound has been shown to be more potent than standard-of-care agents like fluconazole (B54011) and amphotericin B in reducing fungal burden in the brain and cerebrospinal fluid (CSF).[1][2][3][4][5][6]
Q3: What are the typical dosages of this compound used in animal models?
A3: In a rabbit model of cryptococcal meningitis, a dosage of 50 mg/kg of this compound administered orally twice daily (BID) has been shown to be highly effective.[1][3][4][5] In mouse models, a dosage of 60 mg/kg once daily (QD) has been used.[3]
Troubleshooting Guides
In Vitro Efficacy Variability
Variability in in vitro antifungal susceptibility testing can arise from several factors. Below is a guide to troubleshoot common issues.
| Potential Issue | Possible Causes | Recommended Solutions |
| Higher than expected Minimum Inhibitory Concentration (MIC) | - Inaccurate drug concentration: Errors in serial dilutions, degradation of the compound. - Resistant fungal strain: Spontaneous mutations in the GWT1 gene. - Suboptimal assay conditions: Incorrect media, incubation time, or temperature. | - Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. - Sequence the GWT1 gene of the fungal isolate to check for mutations. - Strictly adhere to standardized protocols for antifungal susceptibility testing (e.g., CLSI or EUCAST guidelines). |
| Inconsistent results between experiments | - Variability in inoculum preparation: Inconsistent fungal cell density. - Edge effects in microplates: Evaporation from wells on the plate perimeter. - Subjective endpoint reading: Differences in visual interpretation of fungal growth inhibition. | - Standardize the inoculum preparation method, ensuring a consistent cell density for each assay. - Avoid using the outer wells of microplates or fill them with sterile media/water to minimize evaporation. - Use a spectrophotometer to read absorbance and establish a quantitative cutoff for growth inhibition. |
| Poor solubility of this compound in assay medium | - Compound precipitation: this compound may have limited solubility in certain aqueous media. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects fungal growth. - Visually inspect wells for any signs of drug precipitation before and after incubation. |
In Vivo Efficacy Variability
Efficacy in animal models can be influenced by a range of biological and procedural variables.
| Potential Issue | Possible Causes | Recommended Solutions |
| Lower than expected reduction in fungal burden | - Suboptimal drug exposure: Inadequate dosing frequency or amount, poor oral absorption. - Immunosuppression level: The degree of immunosuppression can significantly impact fungal clearance. - Animal model variability: Different mouse or rabbit strains can exhibit varied immune responses to infection. | - Verify the dosing regimen and ensure accurate administration. Consider pharmacokinetic studies to assess drug exposure in the target tissue. - Standardize the immunosuppression protocol and monitor the immune status of the animals. - Use a consistent and well-characterized animal strain for all experiments. |
| High variability in fungal burden between animals in the same group | - Inconsistent inoculum delivery: Variation in the number of fungal cells injected. - Differences in animal health status: Underlying health issues can affect an animal's response to infection and treatment. | - Standardize the inoculum preparation and injection procedure to ensure each animal receives a consistent dose. - Source animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Monitor animal health throughout the study. |
| Unexpected mortality in treated groups | - Drug toxicity: Although generally well-tolerated, high doses may lead to adverse effects. - Severe infection: Treatment may not be sufficient to rescue animals with a very high initial fungal burden. | - Conduct a dose-range finding study to determine the maximum tolerated dose. - Ensure that the infection model is well-established and that the treatment is initiated at an appropriate time point. |
Experimental Protocols
Key Experiment: In Vivo Efficacy in a Rabbit Model of Cryptococcal Meningitis
This protocol is a summary of the methodology used in published studies.[1][3][4][5]
-
Animal Model: Male New Zealand White rabbits.
-
Immunosuppression: Administer cortisone (B1669442) acetate (B1210297) (e.g., 7.5 mg/kg) intramuscularly daily, starting one day before infection and continuing throughout the experiment.[1]
-
Infection: Inoculate with a known concentration of Cryptococcus neoformans (e.g., 1 x 10^6 CFU) directly into the cisterna magna.
-
Treatment Groups:
-
Vehicle control (e.g., administered orally)
-
This compound (e.g., 50 mg/kg, orally, twice daily)
-
Fluconazole (e.g., 80 mg/kg, orally, once daily)
-
Amphotericin B (e.g., 1 mg/kg, intravenously, once daily)
-
-
Treatment Duration: Initiate treatment 24-48 hours post-infection and continue for a specified period (e.g., 14 days).
-
Efficacy Assessment:
-
Collect cerebrospinal fluid (CSF) at various time points (e.g., days 2, 7, 10, and 14) to determine the fungal burden (CFU/mL).
-
At the end of the study, sacrifice the animals and collect brain tissue to determine the fungal burden (CFU/gram of tissue).
-
Quantitative Data Summary
The following table summarizes the efficacy of this compound in comparison to other antifungal agents in a rabbit model of cryptococcal meningitis.[1][3]
| Treatment Group | Mean Log10 Reduction in Brain Fungal Burden (CFU/g) vs. Control | Mean Log10 Reduction in CSF Fungal Burden (CFU/mL) vs. Control |
| This compound (50 mg/kg BID) | > 6.0 | > 4.5 (sterilization by day 10) |
| Fluconazole (80 mg/kg QD) | 1.8 | ~2.0 |
| Amphotericin B (1 mg/kg QD) | 3.4 | ~3.5 |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for In Vitro Efficacy Variability
Caption: Troubleshooting workflow for in vitro experiments.
Logical Relationship of Factors Affecting In Vivo Efficacy
Caption: Factors influencing in vivo efficacy of this compound.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Preclinical Safety Profile of APX2039: Currently Available Information
Efforts to compile a comprehensive overview of the side effects of the investigational antifungal agent APX2039 in animal models have revealed a notable lack of publicly available, detailed preclinical toxicology data. While numerous studies have established the efficacy of this compound and its prodrug, fosmanogepix (B605549), against a range of fungal pathogens in various animal models, specific details regarding adverse events observed during these preclinical studies are not extensively reported in the accessible scientific literature.
This compound, an inhibitor of the fungal enzyme Gwt1, has demonstrated significant promise in treating infections such as cryptococcal meningitis.[1][2] Efficacy studies have been conducted in mouse and rabbit models, providing detailed protocols for infection and treatment schedules.[1][3][4] However, these publications focus primarily on the antifungal activity and reduction in fungal burden, with only general statements regarding the tolerability of the compound.
Similarly, investigations into the prodrug fosmanogepix and its active moiety manogepix mention that the compounds were generally well-tolerated in preclinical evaluations that supported the initiation of human clinical trials.[5][6][7] For instance, a review of fosmanogepix notes favorable tolerability profiles in animal models, which paved the way for clinical development.[5][8] Phase 1 clinical trials in healthy volunteers reported that fosmanogepix was well-tolerated, with mild and transient adverse events, the most common being headache.[9][10] While this indicates a degree of safety, it does not provide the specific, quantitative preclinical toxicology data necessary to construct a detailed technical support guide for researchers using these compounds in animal studies.
The absence of detailed public data on preclinical toxicology, including specific adverse event frequencies, dose-dependent effects, and target organ toxicities, is not uncommon in drug development. This information is often proprietary and submitted to regulatory agencies like the FDA as part of an Investigational New Drug (IND) application.[11]
Therefore, at present, a comprehensive technical support center with troubleshooting guides and frequently asked questions specifically addressing the side effects of this compound in animal models cannot be constructed from the publicly available information. Researchers and drug development professionals are advised to consult any non-publicly available regulatory submission documents they may have access to or to directly contact the developing pharmaceutical company for detailed preclinical safety pharmacology and toxicology reports.
General Information on this compound and its Mechanism of Action
This compound is a novel antifungal agent that targets the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2][4] These GPI anchors are crucial for attaching proteins to the fungal cell wall. By inhibiting Gwt1, this compound disrupts this process, leading to a weakened cell wall and ultimately fungal cell death. This mechanism of action is specific to fungi, which is a desirable characteristic for an antifungal drug.[12]
The prodrug of this compound is fosmanogepix (APX001), which is converted to the active moiety, manogepix (APX001A), in the body.[5][8][13] This prodrug strategy often enhances the pharmacokinetic properties of a drug, such as oral bioavailability.
Experimental Protocols from Efficacy Studies
While specific toxicology protocols are not available, the methodologies from efficacy studies provide insight into the administration of this compound in animal models.
Table 1: Summary of Experimental Protocols from this compound Efficacy Studies in Animal Models
| Parameter | Mouse Model of Cryptococcal Meningitis | Rabbit Model of Cryptococcal Meningitis |
| Animal Species | Mice | Male New Zealand White rabbits |
| Infection Model | Disseminated cryptococcal disease via tail vein injection of C. neoformans H99.[3] | Direct intracisternal inoculation of C. neoformans H99.[4] |
| Immunosuppression | Not specified in the provided text. | Cortisone acetate (B1210297) administered daily.[4] |
| This compound Dosing | 60 mg/kg administered orally once a day.[3] | 50 mg/kg administered orally twice a day (BID).[1][4] |
| Treatment Duration | 7 days, starting 24 hours post-infection.[3] | 12 days, starting 2 days post-infection.[4] |
| Primary Outcome | Fungal burden (log10 CFU) in the lung and brain.[1][3] | Fungal burden (log10 CFU/mL) in the cerebrospinal fluid (CSF).[1][4] |
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of specific information on side effects and the associated toxicological pathways, the following diagrams are based on the known mechanism of action and the general workflow of the efficacy studies.
Caption: Mechanism of action of this compound via inhibition of the fungal Gwt1 enzyme.
Caption: Generalized workflow for preclinical efficacy studies of this compound.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Antifungal Pipeline: Fosmanogepix, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
APX2039 vs. Amphotericin B: A Comparative Guide for Fungal Infection Research
A new investigational antifungal, APX2039, shows promise in preclinical and early clinical studies, offering a potential alternative to the long-standing but toxicity-plagued amphotericin B for the treatment of severe fungal infections. This guide provides a detailed, data-driven comparison of these two antifungal agents for researchers, scientists, and drug development professionals.
This document synthesizes available preclinical and clinical data to objectively compare the performance of this compound, and its prodrug fosmanogepix (B605549), with the established polyene antifungal, amphotericin B. Quantitative data are presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.
Mechanism of Action: A Tale of Two Targets
This compound and amphotericin B employ fundamentally different mechanisms to combat fungal pathogens. This compound represents a novel class of antifungals that inhibit a crucial enzyme in the fungal cell wall synthesis pathway, while amphotericin B directly targets the fungal cell membrane.
This compound , the active moiety of the prodrug fosmanogepix, is a first-in-class inhibitor of the fungal enzyme Gwt1.[1][2] This enzyme plays a critical role in the early stages of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[1] By inhibiting Gwt1, this compound disrupts the localization of GPI-anchored mannoproteins in the fungal cell wall, leading to severe growth defects and cell death.[3][4]
Amphotericin B , a polyene macrolide, binds to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell death. While effective, amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its significant toxicity.
| Feature | This compound (Manogepix) | Amphotericin B |
| Drug Class | Gepix | Polyene |
| Target | Gwt1 enzyme | Ergosterol |
| Mechanism | Inhibition of GPI anchor biosynthesis | Fungal cell membrane disruption |
| Effect | Fungicidal | Fungistatic or fungicidal (concentration-dependent) |
| Prodrug | Fosmanogepix (APX001) | Not applicable |
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including species that are resistant to other antifungal classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound and amphotericin B against key fungal pathogens.
| Fungal Species | This compound (Manogepix) MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Cryptococcus neoformans | 0.008 | 0.25 |
| Candida spp. | 0.002 - 0.03 | Varies by species |
| Candida auris | 0.008 - 0.015 | Varies |
| Aspergillus fumigatus | Not specified | Varies, can be high |
| Lomentospora prolificans | 0.06 | 8 |
Note: MIC values can vary depending on the specific strain and testing methodology. Manogepix, the active form of fosmanogepix, has shown potent in vitro activity against baseline isolates of Candida spp. with an MIC range of 0.002–0.03 mg/L.[3][5] In a phase 2 trial, fosmanogepix demonstrated efficacy against Candida species that were non-susceptible to amphotericin B.[6] Manogepix also showed superior efficacy against Lomentospora prolificans when compared to amphotericin B.[7]
In Vivo Efficacy: Preclinical Models
The superior efficacy of this compound over amphotericin B has been demonstrated in several animal models of invasive fungal infections, particularly in the challenging context of central nervous system infections.
Cryptococcal Meningitis Mouse Model
In a mouse model of disseminated cryptococcal disease, this compound treatment resulted in a significantly greater reduction in fungal burden in both the lungs and the brain compared to amphotericin B.
| Treatment Group | Mean Lung Fungal Burden (log₁₀ CFU/g) | Mean Brain Fungal Burden (log₁₀ CFU/g) |
| Control | 5.95 | 7.97 |
| Amphotericin B | 4.59 | 7.16 |
| This compound | 1.50 | 1.44 |
Data from a 24-hour delayed-treatment model of disseminated cryptococcal disease in mice.[2]
Cryptococcal Meningitis Rabbit Model
A rabbit model of cryptococcal meningitis further highlighted the potent activity of this compound. Oral administration of this compound led to a rapid and sustained decrease in the fungal burden in the cerebrospinal fluid (CSF), with an effective fungicidal activity approximately twofold greater than that of amphotericin B deoxycholate in the same model.[2] By day 10 of treatment, the fungal burden in the CSF of rabbits treated with this compound was below the limit of detection.[2]
| Treatment Group | Effective Fungicidal Activity (EFA) (log₁₀ CFU/mL/day) |
| Amphotericin B deoxycholate | -0.33 |
| This compound | -0.66 |
EFA was calculated over 8 days of therapy in a rabbit model of cryptococcal meningitis.[2]
Invasive Mold Infections Mouse Model
In murine models of invasive pulmonary aspergillosis (IPA), invasive mucormycosis (IM), and invasive fusariosis (IF), fosmanogepix monotherapy was found to be as effective as liposomal amphotericin B (L-AMB) in prolonging the survival of infected mice.[8][9][10] Notably, combination therapy of fosmanogepix with L-AMB was superior to either monotherapy in all three models, suggesting a potential synergistic effect.[8][9][10]
Clinical Data: Fosmanogepix in Candidemia
While this compound itself has not been clinically evaluated, its prodrug, fosmanogepix, has undergone Phase 2 clinical trials for the treatment of candidemia.
In a non-comparative, open-label Phase 2 study involving non-neutropenic patients with candidemia, fosmanogepix demonstrated a high rate of treatment success and was well-tolerated.
| Outcome | Result |
| Treatment Success at End of Study Treatment | 80% (16/20 patients) |
| Day 30 Survival | 85% (17/20 patients) |
| Switch to Oral Therapy | 48% (10/21 patients) |
| Treatment-Related Serious Adverse Events | None reported |
| Treatment Discontinuations due to Adverse Events | None reported |
Data from a Phase 2, multicenter, non-comparative study of fosmanogepix for first-line treatment of candidemia in non-neutropenic adults.[3][5]
In another Phase 2 study focusing on invasive mold diseases caused by Aspergillus species and rare molds, fosmanogepix treatment resulted in a 42-day mortality rate of 25%, which was noted to be lower than a predefined historical estimate of 45% for treatment with amphotericin B.[11]
Comparative Toxicity Profile
A significant advantage of this compound/fosmanogepix over amphotericin B is its favorable safety profile. Amphotericin B is associated with numerous and often severe side effects, primarily nephrotoxicity and infusion-related reactions.
| Adverse Effect | This compound (Fosmanogepix) | Amphotericin B |
| Nephrotoxicity | Not reported as a major concern | Common and often dose-limiting |
| Infusion-related reactions (fever, chills) | Not reported as a major concern | Common |
| Gastrointestinal (nausea, vomiting, decreased appetite) | Reported, led to discontinuation in a few cases | Can occur |
| Electrolyte abnormalities (hypokalemia, hypomagnesemia) | Not reported as a major concern | Common |
In Phase 1 studies with healthy volunteers, fosmanogepix was generally safe and well-tolerated with no severe or serious treatment-emergent adverse events reported.[12] Phase 2 studies in patients with candidemia and invasive mold disease also reported a good safety profile, with the most common treatment-related adverse events being mild to moderate gastrointestinal symptoms.[3][5][11] In contrast, amphotericin B's toxicity is a major limiting factor in its clinical use, often requiring premedication and close monitoring of renal function.
Experimental Protocols
In Vivo Mouse Model of Disseminated Cryptococcosis
-
Animal Model: Male CD-1 mice.
-
Fungal Strain: Cryptococcus neoformans H99.
-
Infection: Mice were infected via tail vein injection with approximately 5 x 10⁴ cells of C. neoformans.
-
Treatment: Treatment was initiated 24 hours post-infection and continued for 7 days.
-
This compound: 60 mg/kg administered orally once daily, with 50 mg/kg of 1-aminobenzotriazole (B112013) (ABT) given orally 2 hours prior to this compound to inhibit cytochrome P450 enzymes.
-
Amphotericin B (AMB): 3 mg/kg administered intraperitoneally once daily.
-
-
Endpoint: Animals were euthanized on day 9, and the fungal burden (log₁₀ CFU per gram of tissue) in the lungs and brain was determined.[13]
In Vivo Rabbit Model of Cryptococcal Meningitis
-
Animal Model: Male New Zealand White rabbits.
-
Fungal Strain: Cryptococcus neoformans H99.
-
Infection: Rabbits were immunosuppressed with cortisone (B1669442) acetate (B1210297) and inoculated with approximately 1.4 x 10⁶ CFU of C. neoformans directly into the cisterna magna.
-
Treatment: Treatment was initiated on day 2 post-infection and continued through day 14.
-
This compound: 50 mg/kg administered orally twice daily (BID).
-
Amphotericin B deoxycholate (AMB): 1 mg/kg administered intravenously once daily (QD).
-
-
Endpoint: Cerebrospinal fluid (CSF) was collected on days 2, 7, 10, and 14 to quantify the fungal burden (CFU/mL). On day 14, animals were sacrificed, and the fungal burden in the brain tissue was assessed.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a generalized experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of amphotericin B.
Caption: Generalized in vivo antifungal efficacy workflow.
Conclusion
This compound, through its prodrug fosmanogepix, represents a significant advancement in the development of new antifungal therapies. Its novel mechanism of action, potent in vitro and in vivo activity against a broad range of fungal pathogens, and favorable safety profile position it as a promising alternative to amphotericin B, particularly for difficult-to-treat invasive fungal infections. The preclinical data, especially from models of cryptococcal meningitis, demonstrate a clear superiority of this compound in terms of both efficacy and safety. Early clinical data for fosmanogepix in candidemia are encouraging and support its continued development. For researchers and drug development professionals, this compound offers a new avenue for combating life-threatening fungal diseases, potentially overcoming the significant limitations of current therapies like amphotericin B. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of fosmanogepix and amphotericin B in various invasive fungal infections.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antifungal | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. The Combination Treatment of Fosmanogepix and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
APX3330: A Novel Oral Therapy for Diabetic Retinopathy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of APX3330, a first-in-class oral inhibitor of the APE1/Ref-1 protein, with established anti-VEGF therapies for the treatment of diabetic retinopathy. Experimental data, detailed methodologies, and visual representations of the mechanism of action and clinical trial workflow are presented to validate and elucidate the therapeutic potential of APX3330.
Mechanism of Action: A Differentiated Approach
APX3330 offers a novel mechanism of action by targeting the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1).[1][2] Unlike current anti-VEGF therapies that directly target a single growth factor, APX3330 inhibits the redox signaling function of APE1/Ref-1.[2][3] This upstream intervention prevents the activation of multiple downstream transcription factors, including NF-κB, HIF-1α, and STAT3, which are critically involved in the pro-angiogenic, inflammatory, and oxidative stress pathways that drive diabetic retinopathy.[2][3][4] It is important to note that APX3330's inhibitory action is specific to the redox function of APE1/Ref-1 and does not interfere with its essential role in DNA repair.[2][5]
dot
Caption: APX3330 Signaling Pathway.
Comparative Efficacy: Preclinical and Clinical Data
APX3330 has demonstrated efficacy in both preclinical models and clinical trials, positioning it as a promising oral alternative to intravitreal injections.
Preclinical Studies
In vitro and in vivo studies have shown that APX3330 effectively inhibits retinal and choroidal angiogenesis.[6][7] In a laser-induced choroidal neovascularization (L-CNV) mouse model, oral administration of APX3330 resulted in a greater than 50% reduction in lesion size at doses of 25 and 50 mg/kg.[8] Furthermore, intravitreal injection of APX3330 significantly reduced the development of retinal angiomatous proliferation (RAP)-like neovascularization in Vldlr(-/-) mice.[6] These preclinical findings provided a strong rationale for its evaluation in clinical settings.
Clinical Trials: The ZETA-1 Study
The ZETA-1 Phase 2 clinical trial was a multicenter, randomized, double-masked, placebo-controlled study that evaluated the efficacy and safety of oral APX3330 (600 mg/day) over 24 weeks in patients with non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[9][10]
While the trial did not meet its primary endpoint of a ≥ 2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant and clinically meaningful reduction in disease progression.[9][11] Specifically, 0% of patients treated with APX3330 experienced a binocular ≥ 3-step worsening of DRSS, compared to 16% of patients in the placebo group (p=0.04).[9][11] This endpoint is a potential registrational endpoint for future Phase 3 trials.[11] Additionally, a favorable trend was observed in visual acuity, with fewer APX3330-treated patients experiencing a loss of 5 or more letters compared to the placebo group (6% vs 19%, p=0.07).[11]
Table 1: Key Efficacy Outcomes of the ZETA-1 Phase 2 Trial
| Endpoint | APX3330 (n=52) | Placebo (n=51) | p-value |
| ≥ 2-step DRSS Improvement (Primary) | 8% | 8% | Not Met |
| Binocular ≥ 3-step DRSS Worsening | 0% | 16% | 0.04 |
| Loss of ≥ 5 BCVA Letters | 5% | 19% | 0.07 |
Comparison with Anti-VEGF Therapies
Anti-VEGF agents, administered via intravitreal injection, are the current standard of care for diabetic retinopathy. While highly effective, they are associated with treatment burden and potential side effects. The table below provides a high-level comparison of APX3330 with commonly used anti-VEGF therapies.
Table 2: Comparison of APX3330 and Anti-VEGF Therapies
| Feature | APX3330 | Anti-VEGF Therapies (Aflibercept, Ranibizumab, etc.) |
| Mechanism of Action | Inhibition of APE1/Ref-1 redox signaling, affecting multiple pathways (angiogenesis, inflammation, oxidative stress).[2][3] | Direct inhibition of Vascular Endothelial Growth Factor (VEGF). |
| Administration | Oral.[2] | Intravitreal injection. |
| Key Efficacy Endpoint | Reduction in disease progression (≥ 3-step DRSS worsening).[9][11] | Improvement in DRSS and visual acuity.[12][13] |
| Treatment Burden | Low (daily oral tablet). | High (frequent clinic visits and injections). |
| Systemic Exposure | Yes. | Minimal. |
| Safety Profile | Favorable systemic and ocular safety profile observed in clinical trials.[10][11] | Risk of ocular adverse events (e.g., endophthalmitis, increased intraocular pressure). |
Experimental Protocols
ZETA-1 Phase 2 Clinical Trial
-
Study Design: A multicenter, randomized, placebo-controlled, double-masked Phase 2 trial.[9][10]
-
Participants: 103 subjects with non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with DRSS scores of 47, 53, or 61.[9][10]
-
Intervention: Participants were randomized 1:1 to receive either APX3330 (600 mg total daily dose) or a matching placebo, administered orally twice daily for 24 weeks.[9]
-
Primary Efficacy Endpoint: The percentage of subjects with a ≥ 2-step improvement in the DRSS in the study eye at week 24 compared to baseline.[9]
-
Key Secondary Endpoints: Included the percentage of subjects with a binocular ≥ 3-step worsening of DRSS, change in best-corrected visual acuity (BCVA), and progression to vision-threatening complications.[10][11]
dot
Caption: ZETA-1 Clinical Trial Workflow.
Preclinical Laser-Induced Choroidal Neovascularization (L-CNV) Model
-
Animal Model: C57BL/6 mice.[7]
-
Procedure: Laser photocoagulation was used to induce choroidal neovascularization.[8]
-
Treatment: Mice received twice-daily oral gavages of APX3330 (25 or 50 mg/kg) or vehicle for 14 days following the laser treatment.[8]
-
Analysis: The size of the L-CNV lesions was quantified using optical coherence tomography (OCT), fundoscopy, and 3-dimensional quantification of agglutinin-stained choroidal flat mounts.[8]
Conclusion
APX3330, with its unique oral administration and upstream mechanism of action targeting multiple pathways in diabetic retinopathy, presents a promising therapeutic alternative to the current standard of care. While the ZETA-1 trial did not meet its primary endpoint, the significant reduction in disease progression highlights its potential as a non-invasive option to slow the course of diabetic retinopathy. Further investigation in Phase 3 trials is warranted to confirm these findings and fully elucidate the role of APX3330 in the management of this sight-threatening disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Inhibition of APE1/Ref-1 redox activity with APX3330 blocks retinal angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. modernretina.com [modernretina.com]
- 12. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for APX2039
For Immediate Implementation: To ensure the safety of laboratory personnel and the environment, all materials contaminated with the investigational antifungal agent APX2039 must be treated as hazardous waste. Adherence to the following procedural guidelines is mandatory for the proper disposal of this compound, minimizing risk and ensuring regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Protocol
At no point should this compound or its contaminated consumables be disposed of in general waste or via sanitary sewer systems.[1][2] All waste streams must be segregated at the point of generation and disposed of through a certified hazardous waste management vendor.
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step. Immediately upon generation, different forms of this compound waste must be separated to prevent hazardous reactions and to facilitate proper disposal.
| Waste Type | Description | Recommended Container |
| Unused/Expired this compound | Pure solid compound, expired stock solutions. | Clearly labeled, sealed hazardous waste container. |
| Contaminated Labware | Vials, pipette tips, culture plates, and other consumables that have come into direct contact with this compound. | Puncture-resistant, labeled hazardous waste container |
| Contaminated Sharps | Needles and syringes used for administering this compound. | Designated sharps container for hazardous materials. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Labeled hazardous waste bag within a rigid container. |
Step 2: Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.[3][4] Each container must be labeled with a "Hazardous Waste" tag immediately upon the first item of waste being added.
The label must include:
-
The full chemical name: "this compound Waste" (no abbreviations)[2]
-
The primary hazard(s) (e.g., Toxic, Biohazard if applicable)
-
The name of the Principal Investigator and the laboratory location
-
The date the container was first used for waste accumulation
Step 3: Storage and Collection
Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste containers.[3][5] This area must be under the control of laboratory personnel and away from general traffic. Once a container is full, it must be securely sealed and a waste collection request submitted to the institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed vendor, typically via incineration.[6][7]
Experimental Context: this compound Handling
This compound is an inhibitor of the fungal Gwt1 enzyme, crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[8] It has demonstrated significant efficacy in animal models of cryptococcal meningitis.[9] The following diagram illustrates the general workflow for studies involving this compound, highlighting points of waste generation.
Disposal Decision Pathway
The following diagram outlines the mandatory decision-making process for the disposal of any material potentially contaminated with this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
